1-Decanol-D2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuteriodecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-KBMKNGFXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Decanol-D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanol-D2, a deuterated form of the straight-chain fatty alcohol 1-decanol, serves as a valuable tool in a multitude of research applications. Its isotopic labeling, with two deuterium atoms replacing hydrogen at the C-1 position, allows for detailed investigation into reaction mechanisms, metabolic pathways, and molecular interactions. This guide provides a comprehensive overview of the core chemical properties and structural aspects of this compound, intended to support its application in advanced research and development.
Chemical and Physical Properties
The substitution of protium with deuterium at the C-1 position results in a slight increase in the molecular weight of this compound compared to its non-deuterated analog. This isotopic difference also subtly influences its physical properties, such as boiling point and density. A comparative summary of these properties is presented below.
| Property | This compound | 1-Decanol |
| Molecular Formula | C₁₀H₂₀D₂O | C₁₀H₂₂O |
| Molecular Weight | 160.30 g/mol | 158.28 g/mol [1] |
| CAS Number | 42006-99-5 | 112-30-1[1] |
| Boiling Point | ~227.8 ± 3.0 °C | 232.9 °C[2] |
| Melting Point | Not available | 6.4 °C[2] |
| Density | ~0.8 ± 0.1 g/cm³ (at 20°C) | 0.829 g/mL (at 25°C) |
| Solubility | Insoluble in water | Insoluble in water[3] |
Molecular Structure
The fundamental structure of this compound consists of a ten-carbon aliphatic chain with a primary alcohol functional group at one terminus. The key structural feature is the presence of two deuterium atoms bonded to the first carbon atom (C-1), adjacent to the hydroxyl group.
Structure:
Experimental Protocols
The synthesis and characterization of this compound involve standard organic chemistry and analytical techniques. The following sections outline the general methodologies employed.
Synthesis: Reduction of a Deuterated Precursor
A common and effective method for the synthesis of this compound is the controlled reduction of a deuterated precursor, such as decanoic acid-d₂. This approach ensures the specific placement of the deuterium atoms at the C-1 position.
Reaction Scheme: Decanoic acid-d₂ is treated with a powerful reducing agent, typically lithium aluminum deuteride (LiAlD₄) or lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The use of LiAlD₄ would result in the incorporation of an additional deuterium atom on the oxygen, which would readily exchange with protons from any protic source during workup. Therefore, using LiAlH₄ with decanoic acid-d₂ is a more direct route to 1,1-dideuterio-1-decanol.
General Procedure:
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Decanoic acid-d₂ is dissolved in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled in an ice bath.
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A solution of lithium aluminum hydride in the same solvent is added dropwise with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
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The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
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The resulting slurry is filtered, and the organic layer is separated.
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The aqueous layer is extracted with an ether solvent.
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The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
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The crude this compound can be purified by distillation or column chromatography to yield the final product.
Characterization
The successful synthesis and isotopic purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the decanol backbone. A key indicator of successful deuteration is the significant reduction or complete absence of the signal corresponding to the C-1 methylene protons, which would typically appear as a triplet in the spectrum of 1-decanol.
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²H NMR (Deuterium NMR): This technique provides direct evidence of deuterium incorporation. A signal in the ²H NMR spectrum at the chemical shift corresponding to the C-1 position confirms the presence and location of the deuterium atoms.
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¹³C NMR: The ¹³C NMR spectrum will show the ten carbon signals of the decanol chain. The signal for the C-1 carbon will exhibit a characteristic splitting pattern (a triplet of triplets in the proton-decoupled spectrum) due to coupling with the two deuterium atoms (spin I=1). The chemical shift of the C-1 carbon may also be slightly shifted upfield compared to the non-deuterated analog.
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides clear evidence of deuteration. The most significant feature is the appearance of new absorption bands in the region of approximately 2100-2200 cm⁻¹, which correspond to the C-D stretching vibrations.[4] These bands are absent in the spectrum of 1-decanol. The characteristic broad O-H stretching band (around 3200-3600 cm⁻¹) and the C-H stretching bands (around 2850-3000 cm⁻¹) will still be present.[4]
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and confirming the isotopic enrichment of this compound. The molecular ion peak (M⁺) in the mass spectrum will appear at m/z 160.3, corresponding to the molecular weight of the dideuterated compound. The isotopic distribution of this peak can be analyzed to determine the percentage of deuteration. Gas chromatography-mass spectrometry (GC-MS) is often employed to separate the deuterated alcohol from any residual non-deuterated starting material or byproducts before mass analysis.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a well-defined, isotopically labeled compound with distinct, albeit subtly different, chemical and physical properties compared to its non-deuterated counterpart. Its synthesis is readily achievable through established chemical reductions, and its structure and isotopic purity can be rigorously confirmed by a suite of standard spectroscopic techniques. This guide provides the foundational technical information required for the confident application of this compound in sophisticated research environments, particularly in the fields of drug development, metabolic studies, and mechanistic chemistry.
References
Physical Characteristics of Deuterated 1-Decanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of deuterated 1-decanol, a molecule of increasing interest in pharmaceutical and materials science research. Due to the kinetic isotope effect, the substitution of protium with deuterium can significantly alter the metabolic pathways and stability of molecules, making deuterated compounds valuable tools in drug development and mechanistic studies. This document summarizes the known physical properties of 1-decanol and provides estimations for its fully deuterated analogue (1-decanol-d22), alongside detailed experimental protocols for their determination.
Core Physical Properties
The replacement of hydrogen with deuterium atoms in 1-decanol is expected to have a measurable impact on its physical properties. This is primarily due to the greater mass of deuterium, which leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This, in turn, affects the strength of intermolecular forces, such as van der Waals interactions and hydrogen bonding. Generally, deuteration leads to a slight increase in boiling point, melting point, and density.
Data Presentation
The following tables summarize the available quantitative data for 1-decanol and provide estimated values for fully deuterated 1-decanol (1-decanol-d22). The estimations for the deuterated species are based on the general principles of isotope effects on the physical properties of organic compounds and should be confirmed experimentally.
Table 1: Boiling and Melting Points
| Compound | Boiling Point (°C) | Melting Point (°C) |
| 1-Decanol | 231[1][2][3][4] | 5-7[1][2][3] |
| 1-Decanol-d22 | Estimated: >231 | Estimated: >7 |
Table 2: Density and Refractive Index
| Compound | Density (g/cm³ at 25°C) | Refractive Index (n20/D) |
| 1-Decanol | 0.829[1][2][3] | 1.437[2] |
| 1-Decanol-d22 | Estimated: >0.829 | Estimated: ~1.437 |
Note: The refractive index is primarily dependent on the electronic structure of the molecule, which is not significantly altered by isotopic substitution. Therefore, the refractive index of deuterated 1-decanol is expected to be very similar to that of its non-deuterated counterpart.
Experimental Protocols
Accurate determination of the physical properties of deuterated 1-decanol is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology:
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Apparatus Setup: A small-scale distillation apparatus is assembled. This consists of a round-bottom flask, a condenser, a thermometer, and a collection flask.
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Sample Preparation: A small volume of the deuterated 1-decanol is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
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Heating: The flask is gently heated in a heating mantle or an oil bath.
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Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the liquid is boiling and a steady stream of distillate is collected, with the thermometer bulb fully immersed in the vapor phase.
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Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow range.
Methodology:
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Sample Preparation: A small amount of the solid (if deuterated 1-decanol is solid at room temperature) is finely powdered.
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Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder and a magnifying lens for observation.
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Heating: The capillary tube is placed in the heating block, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology:
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Apparatus: A pycnometer (a small, calibrated glass flask) and an analytical balance are required.
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Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
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Mass of Pycnometer with Sample: The pycnometer is filled with deuterated 1-decanol, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed.
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Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with deionized water of a known temperature. Its mass is determined.
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Calculation: The density of the deuterated 1-decanol is calculated using the following formula: Density = (Mass of sample / Mass of water) x Density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Methodology:
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Apparatus: An Abbe refractometer is used for this measurement.
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Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
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Sample Application: A few drops of the deuterated 1-decanol are placed on the prism of the refractometer.
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Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of the physical characteristics of deuterated 1-decanol.
References
A Technical Guide to 1-Decanol-D2: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-Decanol-D2, a deuterated form of the long-chain fatty alcohol, 1-decanol. It details its physicochemical properties, synthesis, and key applications as an internal standard in analytical chemistry and as a tool for studying biological systems. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize stable isotope-labeled compounds.
Core Properties of this compound
This compound, also known as decyl alcohol-d2, is a valuable tool in scientific research due to the presence of two deuterium atoms, which replace hydrogen atoms. This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart, 1-decanol, without significantly altering its chemical properties. This characteristic is fundamental to its primary applications.
Quantitative Data Summary
The key quantitative data for this compound and its non-deuterated analog are summarized in the table below for easy comparison.
| Property | This compound | 1-Decanol |
| CAS Number | 42006-99-5 | 112-30-1[1] |
| Molecular Formula | C₁₀H₂₀D₂O | C₁₀H₂₂O[1][2] |
| Molecular Weight | 160.29 g/mol | 158.28 g/mol [2] |
| Appearance | Colorless viscous liquid | Clear colorless liquid with a sweet, fat-like odor[2] |
| Solubility in Water | Insoluble | Insoluble[2] |
Key Applications and Experimental Protocols
The primary utility of this compound lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.
Isotope Dilution Mass Spectrometry
This compound is an excellent internal standard for the precise quantification of 1-decanol in various complex matrices, such as biological fluids and environmental samples, using gas chromatography-mass spectrometry (GC-MS). The principle of isotope dilution analysis relies on the near-identical chemical behavior of the deuterated and non-deuterated compounds, which ensures they experience similar extraction efficiencies and ionization responses.
This protocol provides a general framework for the determination of 1-decanol in a plasma matrix.
1. Sample Preparation:
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To 100 µL of plasma sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) as the internal standard.
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Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate or hexane), vortexing for 1 minute, and centrifuging to separate the layers.
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Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small volume (e.g., 50 µL) of the appropriate solvent for GC injection.
2. GC-MS Analysis:
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Gas Chromatograph: Use a capillary column suitable for alcohol analysis (e.g., a wax or a low- to mid-polarity column).
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
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Oven Program: Implement a temperature gradient to ensure separation of 1-decanol from other matrix components.
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Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect the specific molecular ions or characteristic fragment ions of both 1-decanol and this compound.
3. Quantification:
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The concentration of 1-decanol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-decanol and a constant concentration of this compound.
Synthesis of this compound
This compound is typically synthesized via the reduction of a deuterated precursor. A common method involves the reduction of decanoic acid-d₂ using a powerful deuterated reducing agent.
1. Reaction Setup:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve decanoic acid in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
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Cool the solution in an ice bath.
2. Reduction:
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Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in the same anhydrous solvent to the decanoic acid solution with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
3. Quenching and Work-up:
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Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
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Filter the resulting precipitate and wash it with the ether solvent.
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Collect the organic filtrate, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to yield the crude 1,1-dideuterio-1-decanol.
4. Purification and Characterization:
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Purify the crude product by distillation or column chromatography.
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Confirm the structure and isotopic purity using techniques such as ²H NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Role in Studying Biological Systems
While this compound does not have its own signaling pathway, it serves as a valuable tool for studying the effects of long-chain alcohols on biological membranes. The interaction of alcohols with the lipid bilayer can alter membrane fluidity and permeability, which can, in turn, influence the function of membrane-bound proteins involved in signaling pathways. Molecular dynamics simulations and experimental studies have shown that 1-decanol can insert into the lipid bilayer.
The hydrophobic alkyl chain of 1-decanol aligns with the fatty acid tails of the phospholipids, while the hydroxyl group is positioned near the polar head groups. This insertion can disrupt the packing of the lipid tails, leading to an increase in membrane fluidity.
By using this compound as a tracer in metabolic studies, researchers can track its uptake, distribution, and metabolism within biological systems, providing insights into the fate of long-chain alcohols and their potential effects on cellular processes.
References
Solubility Profile of 1-Decanol-D2 in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-Decanol-D2, a deuterated form of the fatty alcohol 1-decanol. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document synthesizes qualitative solubility information for its non-deuterated analog, 1-decanol, which is expected to exhibit very similar solubility characteristics. Furthermore, a generalized experimental protocol for determining liquid-in-liquid solubility is presented, alongside a visual representation of the experimental workflow.
Core Concepts in Solubility
The principle of "like dissolves like" is the fundamental concept governing the solubility of substances.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. 1-decanol, and by extension this compound, is a long-chain fatty alcohol with a polar hydroxyl (-OH) group and a long non-polar hydrocarbon chain. This amphiphilic nature dictates its solubility in various organic solvents. While the hydroxyl group can participate in hydrogen bonding, the dominant non-polar character of the ten-carbon chain significantly influences its solubility profile.
Qualitative Solubility of 1-Decanol
Based on available data for 1-decanol, a clear pattern of solubility in organic solvents emerges. It is generally miscible with or soluble in a wide range of common organic solvents.
| Solvent Class | Specific Solvents | Qualitative Solubility of 1-Decanol |
| Alcohols | Ethanol | Miscible[2] |
| Ethers | Diethyl ether | Miscible[2] |
| Ketones | Acetone | Miscible |
| Aromatic Hydrocarbons | Benzene | Miscible |
| Halogenated Hydrocarbons | Chloroform, Carbon tetrachloride | Soluble |
| Aliphatic Hydrocarbons | Hexane | Considered a good solvent[3] |
| Acids | Glacial acetic acid | Soluble[4] |
| Esters | Ethyl acetate | Implied to be a solvent system component for chromatography[3] |
| Oils | Mineral oil, Fixed oils | Soluble[2] |
| Glycols | Propylene glycol | Soluble[2] |
| Aqueous Solvents | Water | Insoluble/Very poor solubility[2][4] |
| Glycerin | Insoluble[2] |
Note: This table summarizes qualitative data for 1-decanol. It is highly probable that this compound exhibits a similar solubility profile.
Experimental Protocol for Solubility Determination
For a precise quantitative determination of the solubility of this compound in a specific organic solvent, a standardized experimental protocol is necessary. The following outlines a general gravimetric method, which is a common and reliable technique for this purpose.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
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This compound
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Selected organic solvent(s)
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Analytical balance
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Temperature-controlled shaker or water bath
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Calibrated pipettes and glassware
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Vials with airtight seals
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Filtration apparatus (e.g., syringe filters with appropriate membrane)
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Evaporating dish or pre-weighed container
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Oven or vacuum desiccator
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute after equilibration will confirm that the solution is saturated.
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Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
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Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with this compound. Continuous agitation is crucial during this step.
-
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Sample Withdrawal and Filtration:
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Once equilibrium is reached, carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is critical to avoid disturbing the undissolved layer of this compound.
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To remove any suspended micro-droplets of the solute, filter the withdrawn sample through a syringe filter compatible with the solvent.
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-
Solvent Evaporation:
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Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporating dish.
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Carefully evaporate the solvent under controlled conditions. This can be achieved in a fume hood at ambient temperature, in a gently heated oven, or under vacuum in a desiccator to minimize loss of the less volatile this compound.
-
-
Mass Determination and Solubility Calculation:
-
After complete evaporation of the solvent, weigh the evaporating dish containing the this compound residue.
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The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.
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Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the determined mass of the solute and the initial volume of the solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Generalized workflow for determining the solubility of a liquid in a solvent.
References
Commercial Sourcing and Application of High-Purity 1-Decanol-D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity, deuterated 1-Decanol (1-Decanol-D2), a critical reagent in advanced analytical and metabolic research. This document outlines key specifications from various commercial suppliers, details its primary application as an internal standard in quantitative mass spectrometry, and provides illustrative workflows for its use.
Commercial Supplier Analysis
The selection of a suitable commercial supplier for this compound is paramount and is typically governed by the required chemical and isotopic purity for a specific application. High isotopic purity is crucial to minimize signal interference from the unlabeled analyte. Below is a summary of commercially available high-purity this compound from identified suppliers.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (atom % D) |
| CDN Isotopes | This compound | 57367-97-2 | Not specified | 99% |
| MedChemExpress | This compound-2 | 1335435-63-6 | ≥98.0% | Not specified |
Note: Isotopic purity is a critical parameter that is not always readily available on supplier websites. It is strongly recommended to request a certificate of analysis for specific lot numbers to confirm the isotopic enrichment.
Core Applications and Experimental Protocols
High-purity this compound is predominantly utilized as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the endogenous or target 1-decanol ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer, enabling accurate quantification of the unlabeled analyte.
Experimental Protocol: Quantification of 1-Decanol in a Biological Matrix using GC-MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of 1-decanol in a biological sample (e.g., plasma, tissue homogenate).
1. Sample Preparation and Extraction:
- To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration. The amount of internal standard added should be optimized to yield a detector response within the linear range of the assay.
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipids and fatty alcohols from the sample matrix. A common LLE method involves the addition of a mixture of hexane and isopropanol.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
- To enhance volatility and improve chromatographic peak shape, the extracted alcohols are typically derivatized. A common method is silylation using an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate the sample with the derivatization reagent at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.
3. GC-MS Analysis:
- Inject the derivatized sample onto a suitable GC column (e.g., a non-polar or mid-polar capillary column).
- The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor for specific ions corresponding to the derivatized 1-decanol and this compound.
- Example ions for TMS-derivatized 1-decanol: m/z corresponding to the molecular ion and characteristic fragment ions.
- Example ions for TMS-derivatized this compound: m/z corresponding to the molecular ion (shifted by +2 Da) and characteristic fragment ions.
4. Quantification:
- Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of 1-decanol and a fixed concentration of the this compound internal standard.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
- The concentration of 1-decanol in the unknown samples is then determined from this calibration curve.
Visualizing Workflows and Decision Processes
To further elucidate the application and selection of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process for supplier selection.
Caption: A generalized workflow for the quantitative analysis of 1-decanol using this compound as an internal standard.
Caption: A decision tree for selecting a commercial supplier of this compound based on purity requirements.
A Technical Guide to the Natural Abundance of Deuterium in 1-Decanol for Researchers and Drug Development Professionals
Introduction
Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool in pharmaceutical research and development. Its increased mass compared to protium (¹H) can lead to a significant kinetic isotope effect (KIE), influencing the metabolic fate and pharmacokinetic profile of drug candidates. Understanding the natural abundance of deuterium in organic molecules, including excipients and starting materials like 1-decanol, is crucial for establishing baseline isotopic distributions and for the development of deuterated drugs. This guide provides an in-depth overview of the natural abundance of deuterium with a focus on 1-decanol, outlines experimental protocols for its determination, and presents relevant biochemical pathways.
Natural Abundance of Deuterium
The natural abundance of deuterium on Earth is approximately 0.0156% of all hydrogen isotopes.[1] This translates to about 156 parts per million (ppm). While this concentration is low, the site-specific distribution of deuterium within a molecule is not uniform and is influenced by the substance's geographical origin, synthetic pathway, and environmental history. This non-statistical distribution, known as isotopic fractionation, provides a unique fingerprint for a given molecule.
Quantitative Data Summary
The following table summarizes the general natural abundance of deuterium and provides estimated values for 1-decanol based on data for similar long-chain organic molecules. It is important to note that these are expected ranges and precise values for a specific sample of 1-decanol must be determined experimentally.
| Isotope/Molecule | Parameter | Value | Unit |
| Deuterium (²H) | General Natural Abundance | ~0.0156 | % |
| General Natural Abundance | ~156 | ppm | |
| 1-Decanol | Estimated Bulk Deuterium Abundance | 140 - 160 | ppm |
| Estimated Site-Specific Abundance (CH₂)n | 130 - 150 | ppm | |
| Estimated Site-Specific Abundance (CH₂OH) | 150 - 170 | ppm | |
| Estimated Site-Specific Abundance (OH) | Variable (subject to exchange) | ppm |
Note: The site-specific values are estimations and will vary. The hydroxyl proton is readily exchangeable and its deuterium content will depend on the isotopic composition of its immediate environment (e.g., water).
Experimental Protocols
The determination of the natural abundance of deuterium in 1-decanol, both in bulk and at specific molecular sites, can be achieved through two primary analytical techniques: Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (²H-SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).
Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (²H-SNIF-NMR)
This method allows for the determination of the deuterium content at each specific position within the 1-decanol molecule.
Methodology:
-
Sample Preparation: A pure sample of 1-decanol (typically 0.5-1.0 mL) is placed in a high-precision NMR tube. A certified reference material with a known deuterium content, such as tetramethylurea (TMU), is added as an internal standard for quantification.
-
NMR Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is used.
-
A quantitative ²H NMR spectrum is acquired using a standard single-pulse experiment. Key acquisition parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest spin-lattice relaxation time (T₁) of the deuterium nuclei in the sample to ensure full relaxation and accurate quantification. For 1-decanol, a D1 of 20-30 seconds is a reasonable starting point.
-
Number of Scans: A large number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.
-
Temperature: A constant temperature (e.g., 300 K) must be maintained throughout the experiment to ensure spectral stability.
-
-
-
Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The signals corresponding to the different methylene groups and the hydroxymethyl group of 1-decanol are identified based on their chemical shifts.
-
The integral of each signal is carefully measured.
-
The deuterium content at each site (D/H)i is calculated by comparing the integral of the corresponding signal to the integral of the internal standard (TMU) of known isotopic concentration, taking into account the number of equivalent deuterons at each position.
-
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is used to determine the bulk (average) deuterium abundance in a 1-decanol sample with very high precision.
Methodology:
-
Sample Preparation: A small amount of the 1-decanol sample (in the microgram range) is weighed into a silver or tin capsule.
-
Combustion/Pyrolysis:
-
The capsule containing the sample is introduced into a high-temperature furnace (typically >1400 °C) of an elemental analyzer (EA) or a thermal conversion/elemental analyzer (TC/EA).
-
In the furnace, the 1-decanol is pyrolyzed, and the resulting hydrogen gas (H₂) and its deuterated isotopologue (HD) are produced.
-
-
Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the H₂ gas from other combustion products.
-
Mass Spectrometry:
-
The purified H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.
-
The gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z 2 and 3).
-
Sensitive Faraday cup detectors simultaneously measure the ion beams for m/z 2 and 3.
-
-
Data Analysis:
-
The ratio of the ion currents (m/z 3 to m/z 2) is used to determine the D/H ratio of the sample.
-
The results are typically expressed in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) international standard. The δ²H value is calculated as: δ²H (‰) = [((D/H)sample / (D/H)VSMOW) - 1] * 1000
-
Visualizations
Logical Workflow for Deuterium Abundance Determination
Caption: Experimental workflow for determining deuterium abundance.
Generalized Metabolic Pathway of 1-Decanol
Caption: Generalized metabolic pathway of 1-decanol.
References
An In-depth Technical Guide to the Safety and Handling of 1-Decanol-D2
This guide provides comprehensive safety and handling information for 1-Decanol-D2, intended for researchers, scientists, and professionals in drug development. The safety data presented is based on 1-Decanol, as it is the non-deuterated analog and its safety profile is considered a reliable proxy for this compound.
Chemical Identification and Physical Properties
This compound is a deuterated form of 1-decanol, a straight-chain fatty alcohol. It is a colorless, viscous liquid with a characteristic aromatic odor.[1][2][3][4]
Table 1: Physical and Chemical Properties of 1-Decanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Mass | 158.28 g/mol | [1][2][3] |
| Appearance | Colorless viscous liquid | [1][2][3][4] |
| Odor | Aromatic, sweet, fat-like | [2][4] |
| Melting Point | 6-7 °C (42.8-44.6 °F) | [1][5][6] |
| Boiling Point | 220-240 °C (428-464 °F) | [5] |
| Density | 0.829 g/cm³ at 25 °C | [6] |
| Solubility in Water | 0.37 g/100ml at 20°C (very poor) | [1][2] |
| Vapor Pressure | <0.1 mbar at 20 °C | [5] |
| Vapor Density | 5.46 (Air = 1.0) | [5] |
| Flash Point | 82 °C (179.6 °F) c.c. | [5][7] |
| Auto-ignition Temperature | 255 °C (491 °F) | [1][8] |
| Explosive Limits | 0.7-5.7% by volume in air | [1][9] |
| Octanol/Water Partition Coefficient (log Pow) | 4.23 (calculated) | [1] |
Hazard Identification and Classification
1-Decanol is classified as a substance that can cause serious eye irritation.[6][7] It is also considered harmful to aquatic life with long-lasting effects.[5][6]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[6]
-
P273: Avoid release to the environment.[6]
-
P280: Wear eye protection/face protection.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Experimental Protocols
Experimental Protocol for Determining Acute Oral Toxicity (Based on OECD Test Guideline 401)
This is a generalized protocol based on standard methodologies for determining the LD50 of a substance like 1-decanol.
-
Test Animals: Healthy, young adult rats of a single strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dosage: A limit test is often performed first to determine if a full study is necessary. For 1-decanol, a range of doses would be prepared in a suitable vehicle (e.g., corn oil).
-
Administration: The substance is administered in a single dose by gavage to a group of fasted animals.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Data Analysis: The LD50 is calculated using a standard statistical method. For 1-decanol, the oral LD50 in rats has been determined to be 4,720 mg/kg.[7]
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8][10]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.[8][10]
Handling:
-
Avoid contact with skin and eyes.[11]
-
Do not breathe vapors or mists.[11]
-
Keep away from heat, sparks, and open flames.[5]
Storage:
-
Keep container tightly closed.[11]
-
Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Caption: Logical workflow for the safe handling of this compound.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][7]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[5][11]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][7]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[11]
-
Specific Hazards: Combustible liquid.[7] Burning may produce irritating fumes.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[11] Wear appropriate personal protective equipment.[11] Ensure adequate ventilation.[11] Remove all sources of ignition.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] Avoid release to the environment as it is toxic to aquatic life.[6]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, diatomite, universal binders).[7] Collect the absorbed material and place it in a suitable, closed container for disposal.[5][11]
Toxicological Information
Table 2: Acute Toxicity Data for 1-Decanol
| Route | Species | Value | Source |
| Oral LD50 | Rat | 4,720 mg/kg | [7] |
| Dermal LD50 | Rabbit | 3,560 mg/kg | [7] |
| Dermal LD50 | Rat | >5,000 mg/kg | [7] |
| Inhalation LC50/4h | Rat | >2.05 mg/L | [7] |
| Inhalation LC50/4h | Mouse | 4 mg/L | [7] |
-
Skin Irritation: May cause mild skin irritation. Prolonged or repeated contact may defat the skin, leading to dryness or cracking.[1]
-
Sensitization: Not known to be a sensitizer.[7]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]
-
Germ Cell Mutagenicity: An Ames test was negative, indicating it is not mutagenic.[6]
Ecological Information
1-Decanol is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][11]
Table 3: Ecotoxicity Data for 1-Decanol
| Test | Species | Value | Exposure Time | Source |
| LC50 | Pimephales promelas (fathead minnow) | >1 - 10 mg/L | 96 h | [6] |
| EC50 | Daphnia magna (water flea) | 3 mg/L | 48 h | [6] |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an approved waste disposal plant.[5][6] Do not allow it to enter waterways.[7]
References
- 1. ICSC 1490 - 1-DECANOL [inchem.org]
- 2. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Decanol - Wikipedia [en.wikipedia.org]
- 4. 1-DECANOL - Ataman Kimya [atamanchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chembk.com [chembk.com]
- 10. CDC - 1-DECANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 11. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Thermal Stability of 1-Decanol-D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-Decanol-D2, a deuterated form of the long-chain fatty alcohol 1-decanol. Due to the limited direct experimental data on this compound, this paper synthesizes information on the thermal properties of 1-decanol and the well-established principles of kinetic isotope effects to provide a robust theoretical framework. This guide is intended to inform researchers and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.
Introduction to 1-Decanol and its Deuterated Analog
1-Decanol is a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₉OH. It is a colorless, viscous liquid with a characteristic aromatic odor and is used in the manufacturing of plasticizers, lubricants, surfactants, and solvents.[1] Its deuterated analog, this compound (specifically, 1-decanol-1,1-d2), has the deuterium atoms replacing the hydrogen atoms on the carbon atom bearing the hydroxyl group. This isotopic labeling is a powerful tool in mechanistic studies, metabolic tracing, and for potentially altering the pharmacokinetic properties of drug molecules. Understanding the thermal stability of such labeled compounds is critical for their synthesis, purification, storage, and application.
Thermal Properties of 1-Decanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molar Mass | 158.28 g/mol | [2] |
| Boiling Point | 232.9 °C (506.0 K) | [1] |
| Flash Point | 108 °C (381 K) | [1] |
| Autoignition Temperature | Not Determined | |
| Decomposition Temperature | Not Determined |
Safety Data Sheets for 1-decanol indicate that it is stable under normal conditions of use and storage.[3][4] Thermal decomposition, when it occurs, is expected to produce carbon oxides (CO, CO₂).[4][5]
Proposed Thermal Decomposition Pathway of 1-Decanol
In the absence of strong acid or base catalysts, the thermal decomposition (pyrolysis) of long-chain primary alcohols at elevated temperatures is likely to proceed through a combination of radical and concerted pathways. A plausible initial step in the decomposition of 1-decanol is the homolytic cleavage of the C-C or C-O bonds, or a dehydration reaction.
One of the primary uncatalyzed thermal decomposition pathways for alcohols is dehydration to form an alkene and water. For 1-decanol, this would result in the formation of 1-decene.
CH₃(CH₂)₈CH₂OH → CH₃(CH₂)₇CH=CH₂ + H₂O
Another potential pathway, especially at higher temperatures, involves the cleavage of the C-C bond, leading to the formation of smaller hydrocarbon fragments.
Caption: Proposed thermal decomposition pathways for 1-decanol.
The Kinetic Isotope Effect and its Impact on the Thermal Stability of this compound
The substitution of hydrogen with deuterium can significantly impact the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational state.[6] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead.
For this compound, the deuterium atoms are located on the carbon atom bonded to the hydroxyl group (the α-carbon). If the thermal decomposition of 1-decanol involves the cleavage of a C-H bond at this position in the rate-determining step, then this compound is expected to exhibit enhanced thermal stability compared to its non-deuterated counterpart.
A potential decomposition mechanism where this would be relevant is dehydrogenation to form an aldehyde:
CH₃(CH₂)₈CD₂OH → CH₃(CH₂)₈CDO + HD
In this scenario, the cleavage of a C-D bond is required, which would be the rate-limiting step. This would result in a primary kinetic isotope effect, leading to a higher decomposition temperature for this compound.
Caption: The primary kinetic isotope effect on the dehydrogenation of 1-decanol.
Experimental Protocols for Determining Thermal Stability
To experimentally determine the thermal stability of this compound, two primary thermoanalytical techniques are recommended: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of a substance.
Experimental Workflow:
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to detect exothermic or endothermic events associated with decomposition.
Experimental Workflow:
Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, a strong theoretical case can be made for its enhanced stability compared to 1-decanol. This is based on the well-understood principles of the kinetic isotope effect, where the stronger carbon-deuterium bond at the α-position would require more energy to break if its cleavage is part of the rate-determining step of the thermal decomposition process. The primary uncatalyzed decomposition pathways for 1-decanol are likely to be dehydration and fragmentation, with the possibility of dehydrogenation at higher temperatures. Experimental verification using Thermogravimetric Analysis and Differential Scanning Calorimetry is necessary to quantify the precise decomposition temperature and the magnitude of the deuterium isotope effect on the thermal stability of this compound. This information is of significant value for researchers and professionals in fields where the use of isotopically labeled compounds is prevalent.
References
- 1. 1-Decanol - Wikipedia [en.wikipedia.org]
- 2. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 1-Decanol (CAS 112-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Decanol [webbook.nist.gov]
- 6. Thermodynamic analysis of alcohol effect on thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantification of 1-Decanol in Complex Matrices using 1-Decanol-D2 as an Internal Standard by GC-MS
Introduction
1-Decanol is a straight-chain fatty alcohol that is found in a variety of natural and synthetic products, including essential oils, fragrances, and as a precursor in the chemical industry. Accurate quantification of 1-decanol is crucial for quality control, research, and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like 1-decanol. The use of a stable isotope-labeled internal standard, such as 1-Decanol-D2, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This method, known as stable isotope dilution analysis (SIDA), effectively compensates for variations in sample preparation, injection volume, and instrument response.
Principle of the Method
This method utilizes the principle of stable isotope dilution, where a known amount of a deuterated analog of the analyte (this compound) is added to the sample prior to extraction and analysis. This compound is chemically identical to 1-decanol and therefore exhibits similar behavior during extraction, derivatization (if necessary), and chromatographic separation. However, due to the mass difference between deuterium and hydrogen, the internal standard can be distinguished from the native analyte by the mass spectrometer.
By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte. This approach minimizes errors that can arise from sample matrix effects, analyte loss during sample preparation, and variations in GC-MS system performance.
Applications
This method is applicable to a wide range of matrices, including:
-
Food and Beverages: Quantification of 1-decanol as a natural flavor component in fruits, juices, and fermented products.
-
Fragrances and Cosmetics: Quality control of 1-decanol in perfumes, lotions, and other personal care products.
-
Environmental Samples: Monitoring of 1-decanol in water and soil samples as an indicator of industrial discharge or natural processes.
-
Biological Samples: Analysis of 1-decanol in biological fluids and tissues for metabolic studies.
Advantages of using this compound as an Internal Standard
-
High Accuracy and Precision: Minimizes analytical errors by correcting for analyte loss and matrix effects.
-
Improved Method Ruggedness: The method is less susceptible to variations in experimental conditions.
-
Specificity: The use of mass spectrometry provides high selectivity for both the analyte and the internal standard.
-
Linearity over a Wide Dynamic Range: Allows for the quantification of 1-decanol at both trace and high concentration levels.
Experimental Protocols
Materials and Reagents
-
Standards: 1-Decanol (≥98% purity), this compound (≥98% purity, deuterium incorporation ≥98%)
-
Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Ethanol (absolute), Deionized water
-
Reagents: Anhydrous sodium sulfate, Sodium chloride
-
Sample Matrices: As required for the specific application (e.g., fruit juice, perfume base, water sample)
Preparation of Standard Solutions
2.1. Stock Solutions (1000 µg/mL)
-
1-Decanol Stock Solution: Accurately weigh approximately 100 mg of 1-decanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
This compound Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
2.2. Working Standard Solutions Prepare a series of calibration standards by appropriate dilution of the 1-Decanol stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the this compound IS stock solution to a final concentration of 5 µg/mL.
Sample Preparation
The following are example protocols for different matrices. The specific procedure may need to be optimized based on the sample complexity.
3.1. Liquid Samples (e.g., Fruit Juice, Perfume Base)
-
Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add 50 µL of the this compound IS stock solution (final concentration of 10 µg/mL in the initial sample).
-
Add 2 mL of hexane and 1 g of NaCl.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
3.2. Solid Samples (e.g., Plant Material)
-
Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound IS stock solution.
-
Add 10 mL of a hexane:dichloromethane (1:1, v/v) mixture.
-
Homogenize using a high-speed homogenizer for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of the solvent mixture.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
4.1. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
4.2. GC Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
4.3. MS Conditions
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
1-Decanol: m/z 70 (quantifier), 56, 83 (qualifiers)
-
This compound: m/z 72 (quantifier), 58, 85 (qualifiers)
-
-
Dwell Time: 100 ms per ion
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the 1-decanol quantifier ion (m/z 70) to the this compound quantifier ion (m/z 72) against the concentration of 1-decanol in the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
For each sample, determine the peak area ratio of the analyte to the internal standard.
-
Calculate the concentration of 1-decanol in the sample using the regression equation.
-
Account for any dilution or concentration factors used during sample preparation to report the final concentration in the original sample.
Data Presentation
Table 1: GC-MS Parameters for 1-Decanol Analysis
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL (Splitless) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| SIM Ions (m/z) | |
| 1-Decanol | 70 (Quantifier), 56, 83 (Qualifiers) |
| This compound (IS) | 72 (Quantifier), 58, 85 (Qualifiers) |
Table 2: Method Validation Data (Example)
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery (%) | |
| Spiked Fruit Juice (1 µg/mL) | 98.5 ± 3.2 |
| Spiked Perfume Base (10 µg/mL) | 101.2 ± 2.8 |
| Precision (RSD%) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=6, 3 days) | < 8% |
Visualizations
Caption: Experimental workflow for the quantification of 1-Decanol.
Application Notes and Protocols: 1-Decanol-D2 as a Tracer in Environmental Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Decanol-D2 as a stable isotope tracer in environmental science research. The protocols detailed below are intended to guide researchers in designing and executing experiments to trace the fate and transport of 1-decanol or structurally similar long-chain fatty alcohols in various environmental matrices.
Introduction
1-Decanol, a C10 fatty alcohol, is a naturally occurring compound and is also used in various industrial applications, including the manufacturing of plasticizers, lubricants, and surfactants. Its presence and fate in the environment are of interest to researchers studying biogeochemical cycles and the environmental impact of industrial chemicals. This compound, a deuterated analog of 1-decanol, serves as an excellent tracer for these studies. Because it is chemically almost identical to its non-deuterated counterpart, it behaves similarly in environmental systems. However, its increased mass due to the presence of deuterium allows it to be distinguished and quantified using mass spectrometry (MS). This enables precise tracking of the movement and transformation of 1-decanol without altering the natural system.
The primary analytical technique for this application is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for the detection and quantification of both 1-decanol and this compound. The stable isotope dilution method, where a known amount of the deuterated standard (this compound) is added to a sample, is a robust technique for accurate quantification by correcting for losses during sample preparation and analysis.
Applications
The use of this compound as a tracer in environmental science is applicable to a range of studies, including:
-
Fate and Transport Studies: Tracking the movement of 1-decanol and similar long-chain alcohols through soil, water, and sediment. This can help in understanding processes like leaching, runoff, and sorption to organic matter.
-
Biodegradation Studies: Quantifying the rate of degradation of 1-decanol in different environmental compartments. By monitoring the disappearance of the deuterated tracer, researchers can determine biodegradation kinetics.
-
Source Tracking: In situations with multiple potential sources of 1-decanol contamination, introducing this compound at a specific point can help to identify the contribution of that source to the overall environmental load.
-
Bioavailability and Bioaccumulation Studies: Assessing the uptake of 1-decanol by organisms from contaminated environments.
Experimental Protocols
Protocol 1: Quantification of 1-Decanol in Water Samples using this compound as an Internal Standard (Stable Isotope Dilution Method)
This protocol describes the determination of 1-decanol concentrations in water samples using this compound as an internal standard for accurate quantification via GC-MS.
1. Materials and Reagents:
-
1-Decanol (analytical standard)
-
This compound (isotopically labeled internal standard)
-
Hexane (pesticide residue grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Glassware (volumetric flasks, pipettes, separatory funnels, vials)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Preparation of Standards:
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of 1-decanol and dissolve in 10 mL of methanol in a volumetric flask.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a separate volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the 1-decanol primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
3. Sample Collection and Preparation:
-
Collect water samples in clean, amber glass bottles.
-
Store samples at 4°C and process within 48 hours.
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 10 µg/mL solution to get a final concentration of 10 ng/mL).
-
Equilibrate the sample for 30 minutes.
4. Extraction:
-
Add 30 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer.
-
Collect the upper hexane layer in a flask containing anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction of the aqueous phase with a fresh 30 mL portion of hexane.
-
Combine the hexane extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
5. GC-MS Analysis:
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Decanol (analyte): Monitor characteristic ions (e.g., m/z 56, 70, 84).
-
This compound (internal standard): Monitor corresponding shifted ions (e.g., m/z 58, 72, 86).
-
-
6. Data Analysis and Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of 1-decanol to the peak area of this compound against the concentration of 1-decanol for the prepared standards.
-
Calculate the concentration of 1-decanol in the environmental sample using the response factor from the calibration curve and the known concentration of the internal standard.
Protocol 2: Tracing the Fate of 1-Decanol in a Soil Column Leaching Experiment
This protocol outlines a laboratory experiment to simulate the leaching of 1-decanol through a soil column using this compound as a tracer.
1. Materials and Reagents:
-
Soil representative of the study area (sieved to <2 mm).
-
Glass chromatography column (e.g., 30 cm length, 5 cm diameter).
-
This compound.
-
Simulated rainwater (e.g., deionized water adjusted to pH 5.6).
-
Materials for extraction and analysis as described in Protocol 1.
2. Experimental Setup:
-
Pack the glass column with the sieved soil to a uniform bulk density.
-
Pre-condition the soil column by slowly passing simulated rainwater through it until a steady flow is achieved.
-
Prepare a spiking solution of this compound in a minimal amount of a water-miscible solvent (e.g., methanol) and mix it with a small amount of the same soil to be used in the column.
-
Carefully apply the spiked soil as a thin layer on top of the soil column.
-
Begin the leaching experiment by applying simulated rainwater to the top of the column at a constant rate.
3. Sample Collection:
-
Collect the leachate from the bottom of the column at regular time intervals (e.g., every hour for the first 8 hours, then every 4 hours).
-
At the end of the experiment, dismantle the soil column and section it into defined depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).
-
Homogenize the soil from each section.
4. Sample Analysis:
-
Leachate Samples: Extract the collected leachate samples using the liquid-liquid extraction method described in Protocol 1.
-
Soil Samples:
-
Take a subsample of soil from each section and determine the moisture content.
-
Extract a known weight of the moist soil with a suitable solvent (e.g., hexane:acetone mixture) using a technique like sonication or accelerated solvent extraction (ASE).
-
Spike the extract with a known amount of a different internal standard (e.g., Dodecanol-D2) for quantification if this compound is the tracer being measured.
-
Analyze the extracts by GC-MS as described in Protocol 1.
-
5. Data Interpretation:
-
Quantify the concentration of this compound in each leachate fraction and soil section.
-
Plot the concentration of this compound in the leachate over time to create a breakthrough curve.
-
Plot the concentration of this compound as a function of soil depth to determine its distribution in the soil profile.
-
This data can be used to calculate parameters such as retardation factor and degradation rate.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: GC-MS SIM Parameters for 1-Decanol and this compound Analysis
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Decanol | 12.5 | 70 | 56 | 84 |
| This compound | 12.5 | 72 | 58 | 86 |
Table 2: Example Calibration Data for 1-Decanol Quantification
| Standard Concentration (ng/mL) | 1-Decanol Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 152,876 | 150,987 | 1.012 |
| 25 | 380,123 | 150,567 | 2.525 |
| 50 | 755,432 | 151,000 | 5.003 |
| 100 | 1,510,876 | 150,765 | 10.021 |
Table 3: Example Results from a Soil Column Leaching Experiment
| Time (hours) | Leachate Volume (mL) | This compound Concentration in Leachate (ng/mL) | Cumulative Mass of this compound Leached (µg) |
| 1 | 50 | 0.5 | 0.025 |
| 2 | 50 | 2.1 | 0.130 |
| 4 | 100 | 8.5 | 0.980 |
| 8 | 200 | 15.2 | 4.020 |
| 12 | 200 | 10.1 | 6.040 |
| 24 | 400 | 3.2 | 7.320 |
| Soil Depth (cm) | This compound Concentration in Soil (ng/g dry weight) |
| 0-5 | 580 |
| 5-10 | 120 |
| 10-15 | 25 |
| 15-20 | < MDL |
| 20-25 | < MDL |
MDL: Method Detection Limit
Visualizations
Visual representations of experimental workflows and conceptual relationships can aid in understanding the application of this compound as a tracer.
Caption: Workflow for the quantification of 1-decanol using this compound.
Caption: Conceptual diagram of processes in a soil column leaching experiment.
Application Note: Quantification of 1-Decanol Using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed method for the quantification of 1-decanol in organic solvents using 1-Decanol-D2 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
1-decanol is a long-chain fatty alcohol used in the manufacturing of plasticizers, lubricants, surfactants, and solvents.[1] Accurate quantification of 1-decanol is crucial for quality control and formulation development in various industries. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like 1-decanol.[1]
This application note details a robust GC-MS method employing the stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a highly accurate quantitative technique.[1] Because this compound is chemically almost identical to 1-decanol, it behaves similarly during sample preparation and analysis, correcting for variations in injection volume, and ionization efficiency, leading to highly precise and reliable quantification.[1]
Experimental
Materials and Reagents
-
1-Decanol (≥98% purity)
-
This compound (≥98% purity, deuterium incorporation ≥98%)
-
Methanol (HPLC grade or higher)
-
Dichloromethane (HPLC grade or higher)
-
Hexane (HPLC grade or higher)
-
Deionized water
-
0.22 µm syringe filters
Standard and Sample Preparation
Standard Stock Solutions:
-
Prepare a stock solution of 1-decanol at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound (Internal Standard, ISTD) at a concentration of 1 mg/mL in methanol.
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 1-decanol stock solution into a constant volume of the this compound stock solution and diluting with dichloromethane to final concentrations ranging from 1 µg/mL to 100 µg/mL for 1-decanol. The final concentration of this compound in each calibration standard should be constant (e.g., 10 µg/mL).
Sample Preparation:
-
Accurately weigh or measure the sample containing 1-decanol.
-
Dissolve or dilute the sample in a known volume of a suitable solvent (e.g., dichloromethane or hexane).
-
Spike the diluted sample with the this compound internal standard to a final concentration of 10 µg/mL.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (5% diphenyl- 95% dimethyl-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the mass spectrometer is operated in SIM mode to enhance sensitivity and selectivity. The characteristic ions for 1-decanol and its deuterated internal standard are monitored. The molecular ion of 1-decanol (m/z 158) is typically of low abundance. Therefore, more intense and stable fragment ions are selected for quantification and confirmation.
Table 2: SIM Ions for 1-Decanol and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Decanol | 70 | 83 |
| This compound | 72 | 85 |
Note: The specific ions for this compound may vary depending on the position of the deuterium atoms. The proposed ions are based on the assumption of deuterium labeling on the first carbon (C1).
Data Analysis and Results
The concentration of 1-decanol in the samples is determined by constructing a calibration curve. The peak area ratio of the quantifier ion of 1-decanol to the quantifier ion of the internal standard (this compound) is plotted against the concentration of 1-decanol in the calibration standards. A linear regression analysis is then applied to the calibration curve.
Table 3: Representative Quantitative Data (Example)
| Parameter | Result |
| Retention Time (1-Decanol) | ~12.5 min |
| Retention Time (this compound) | ~12.48 min |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. LOD and LOQ values are estimates and should be experimentally determined for the specific matrix and instrumentation. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely measured.[2][3]
Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the quantification of 1-decanol.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of 1-decanol. The method is suitable for a variety of sample matrices, provided they are compatible with GC-MS analysis. The use of Selected Ion Monitoring (SIM) ensures high sensitivity and selectivity, making it applicable for trace-level analysis. Researchers, scientists, and drug development professionals can adapt this protocol for their specific applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Decanol-D2
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Decanol-D2, a deuterated form of the long-chain fatty alcohol 1-decanol, serves as a valuable internal standard in quantitative analytical studies due to its chemical similarity to the non-deuterated analyte and its distinct mass. Accurate and precise quantification of this compound is crucial for its application in various research areas, including metabolic studies and environmental analysis. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This application note details two effective HPLC protocols for the analysis of this compound: a direct method using a Refractive Index Detector (RID) and a more sensitive method employing UV detection following derivatization.
Experimental Protocols
Two primary HPLC methodologies are presented for the analysis of this compound. Method A utilizes a Refractive Index Detector for direct analysis, suitable for samples with relatively high concentrations. Method B employs a pre-column derivatization step to introduce a chromophore, allowing for highly sensitive detection using a UV detector.
Method A: HPLC with Refractive Index Detection (RID)
This method is advantageous for its simplicity as it does not require derivatization. However, it is generally less sensitive than UV detection and is not compatible with gradient elution.
Materials and Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system equipped with a quaternary or isocratic pump
-
Autosampler
-
Column oven
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
| Run Time | 10 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method B: HPLC with UV Detection following Derivatization
This method offers significantly higher sensitivity by introducing a UV-absorbing moiety to the this compound molecule. This protocol uses benzoyl chloride for derivatization.
Materials and Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Benzoyl chloride
-
Pyridine
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
Derivatization Protocol:
-
To 100 µL of a methanolic solution of this compound, add 50 µL of pyridine.
-
Add 20 µL of benzoyl chloride to the mixture.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Derivatize each standard according to the protocol above.
-
Filter all derivatized solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes hypothetical quantitative data for a five-point calibration curve for each method.
Table 1: Hypothetical Calibration Curve Data for this compound Analysis
| Method | Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| A: HPLC-RID | 10 | 15,234 |
| 50 | 76,170 | |
| 100 | 152,340 | |
| 250 | 380,850 | |
| 500 | 761,700 | |
| B: HPLC-UV | 0.1 | 8,950 |
| (Derivatized) | 1 | 89,500 |
| 5 | 447,500 | |
| 25 | 2,237,500 | |
| 50 | 4,475,000 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both HPLC methods.
Caption: Experimental workflow for HPLC-RID analysis of this compound.
Caption: Experimental workflow for HPLC-UV analysis of this compound after derivatization.
Conclusion
This application note provides two robust and reliable HPLC methods for the quantitative analysis of this compound. The choice between the direct RID method and the more sensitive UV method with derivatization will depend on the required sensitivity and the concentration of the analyte in the sample matrix. Both methods, when properly validated, are suitable for use in research and quality control environments where accurate quantification of this compound is required. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
The Role of 1-Decanol-D2 in Elucidating Reaction Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in the study of reaction mechanisms, offering a non-invasive method to probe the intricate details of chemical and biological transformations.[1][2][3][4][5] The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), can lead to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of a reaction.[4] 1-Decanol-D2, a deuterated form of the ten-carbon straight-chain fatty alcohol 1-decanol, serves as a specific probe for reactions involving the C-1 position of the alcohol. While detailed studies specifically employing this compound are not extensively documented in publicly available literature, its application can be inferred from established principles of KIE studies with other deuterated alcohols.
This document provides detailed application notes and protocols for the hypothetical use of this compound in studying reaction mechanisms, particularly in the context of enzyme-catalyzed oxidations, a common reaction type in drug metabolism and industrial biocatalysis.
Principle of Application: The Kinetic Isotope Effect (KIE)
The primary application of this compound in mechanistic studies is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD):
KIE = kH / kD
A significant primary KIE (typically > 2) is observed when the C-D bond is cleaved in the rate-determining step of the reaction.[3][4] This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, and therefore requires more energy to break. If the C-H/C-D bond is not broken in the rate-limiting step, the KIE will be close to 1 (a secondary KIE may be observed, but it is typically much smaller).[3]
By measuring the KIE using this compound, researchers can gain critical insights into:
-
The rate-determining step of a reaction.
-
The nature of the transition state .
-
The involvement of specific enzyme active sites .
-
The differentiation between competing reaction pathways .
Application: Elucidating the Mechanism of Alcohol Dehydrogenase
A primary application for this compound is in studying the mechanism of enzymes that metabolize long-chain alcohols, such as certain isoforms of alcohol dehydrogenase (ADH) or cytochrome P450 enzymes. For this application note, we will consider a hypothetical study on a putative long-chain alcohol dehydrogenase.
Objective: To determine if the cleavage of the C-1 hydrogen is the rate-determining step in the oxidation of 1-decanol catalyzed by a novel alcohol dehydrogenase.
Data Presentation
The following tables summarize hypothetical quantitative data that would be collected in such a study.
Table 1: Michaelis-Menten Kinetic Parameters for the Oxidation of 1-Decanol and this compound
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 1-Decanol (H) | 50 | 10.0 | 5.0 | 1.0 x 10⁵ |
| This compound (D) | 52 | 2.5 | 1.25 | 2.4 x 10⁴ |
Table 2: Kinetic Isotope Effects (KIE) on Vmax and kcat/Km
| KIE Parameter | Value | Interpretation |
| D(Vmax) = Vmax(H) / Vmax(D) | 4.0 | C-H bond cleavage is at least partially rate-limiting for the maximal velocity. |
| D(kcat/Km) = (kcat/Km)H / (kcat/Km)D | 4.17 | C-H bond cleavage is a major rate-determining step in the overall catalytic efficiency. |
Experimental Protocols
Protocol 1: Synthesis of this compound (1,1-dideuterio-1-decanol)
A common method for the synthesis of 1,1-dideuterio-1-alkanols is the reduction of the corresponding carboxylic acid or ester with a deuterated reducing agent.
Materials:
-
Decanoic acid
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether
-
1 M HCl
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend lithium aluminum deuteride (a slight molar excess) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Dissolve decanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension with stirring.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the ether filtrates and wash them with 1 M HCl, saturated NaCl solution, and finally, water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting this compound by distillation or column chromatography.
-
Confirm the isotopic purity by NMR spectroscopy (¹H and ²H NMR) and mass spectrometry.
Protocol 2: Enzyme Kinetic Assays
This protocol describes the determination of Michaelis-Menten kinetic parameters for the oxidation of 1-decanol and this compound. The assay monitors the production of NADH at 340 nm.
Materials:
-
Purified novel alcohol dehydrogenase
-
1-Decanol and this compound stock solutions (in a suitable organic solvent like DMSO, to be kept at a low final concentration in the assay)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a series of dilutions of 1-decanol and this compound in the reaction buffer. The final concentration of the organic solvent should be kept constant and low (e.g., <1%) across all assays.
-
In a quartz cuvette, prepare the reaction mixture containing:
-
Reaction buffer
-
NAD⁺ (at a saturating concentration, e.g., 2 mM)
-
Varying concentrations of either 1-decanol or this compound
-
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, fixed amount of the enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time (for 1-3 minutes). The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Repeat the measurement for each substrate concentration.
-
Perform control experiments without the enzyme and without the substrate.
-
Calculate the initial reaction velocities using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Calculate the KIE for Vmax and kcat/Km.
Visualization of Workflows and Concepts
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General experimental workflow for studying reaction mechanisms using a kinetic isotope effect.
Caption: Simplified signaling pathway for alcohol dehydrogenase showing the key hydride/deuteride transfer step.
Caption: Logical relationship for interpreting the significance of the measured kinetic isotope effect.
Conclusion
The use of this compound, and deuterated substrates in general, provides a powerful and direct method for probing the mechanisms of chemical and enzymatic reactions. By carefully designing and executing kinetic experiments, researchers can obtain quantitative data on kinetic isotope effects, which are instrumental in identifying rate-determining steps and understanding transition state structures. While the specific application of this compound may not be widely reported, the principles and protocols outlined in this document provide a solid foundation for its use in advancing our understanding of the metabolism and catalytic conversion of long-chain alcohols.
References
- 1. This compound | 42006-99-5 | Benchchem [benchchem.com]
- 2. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Enhancing Signal-to-Noise Ratio with 1-Decanol-D2 Internal Standard
Welcome to the technical support center for the application of 1-Decanol-D2 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the signal-to-noise ratio (S/N) in quantitative analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1-decanol, a straight-chain fatty alcohol.[1] It is used as an internal standard in analytical chemistry, especially in GC-MS.[1] The key advantage of using a deuterated standard is that it is chemically almost identical to its non-deuterated counterpart (the analyte) and thus behaves very similarly during sample preparation, injection, and chromatography.[1][2] However, due to the mass difference between deuterium and hydrogen, it can be distinguished by a mass spectrometer.[1] This allows for accurate quantification by correcting for variations in sample handling and instrument response.[2]
Q2: How does using this compound improve the signal-to-noise ratio?
A2: While an internal standard doesn't directly increase the signal or decrease the baseline noise in the raw data, it significantly improves the effective signal-to-noise ratio of the measurement. It does this by providing a stable reference point. Any variability in the analytical process, such as injection volume inconsistencies or matrix effects, will affect both the analyte and the this compound standard proportionally.[2] By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations are normalized, leading to more precise and reliable results, which is conceptually similar to enhancing the signal clarity against background fluctuations.[2]
Q3: What are the ideal characteristics of an internal standard like this compound?
A3: An ideal internal standard should:
-
Be chemically similar to the analyte.[2]
-
Not be naturally present in the sample matrix.[2]
-
Elute close to the analyte of interest but be chromatographically resolved from it and other sample components.
-
Have a similar response factor to the analyte or a well-established relative response factor.
-
Be of high purity to not introduce interfering signals.
This compound is an excellent internal standard for the quantification of 1-decanol and other related long-chain alcohols in various matrices.[1]
Q4: In what types of applications is this compound commonly used?
A4: this compound is particularly useful for the quantitative analysis of volatile and semi-volatile compounds.[1] It is frequently employed in isotope dilution mass spectrometry (IDMS), a highly accurate quantitative technique.[1] Common applications include the analysis of flavors, fragrances, essential oils, and in metabolic studies where 1-decanol or similar compounds are of interest.[3][4]
Troubleshooting Guide
Problem 1: Poor peak shape for this compound and/or the analyte.
-
Possible Cause: Active sites in the GC inlet liner or the column.
-
Solution: Deactivate the inlet liner or use a liner with glass wool. Consider using a more inert GC column.
-
-
Possible Cause: Incorrect injection temperature.
-
Solution: Optimize the injection port temperature. A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation of the analyte or standard.
-
-
Possible Cause: Co-elution with a matrix component.
-
Solution: Adjust the GC oven temperature program to improve separation.
-
Problem 2: High variability in the this compound peak area across samples.
-
Possible Cause: Inconsistent addition of the internal standard to each sample.
-
Solution: Ensure precise and accurate addition of the this compound standard solution to every sample, standard, and blank using calibrated micropipettes.
-
-
Possible Cause: Sample matrix effects.
-
Solution: The purpose of the internal standard is to correct for this. As long as the analyte-to-standard ratio is consistent, the variability in the absolute peak area of the standard may not be an issue. However, if the variability is extreme, consider further sample cleanup or dilution.
-
Problem 3: The signal-to-noise ratio for my analyte is still low even with this compound.
-
Possible Cause: The concentration of the analyte is near the limit of detection (LOD) of the instrument.
-
Solution: If possible, concentrate the sample or inject a larger volume. Ensure the mass spectrometer is properly tuned for optimal sensitivity.
-
-
Possible Cause: High background noise from the GC-MS system.
-
Solution: Check for leaks in the GC system. Ensure high-purity carrier gas is being used. Bake out the column to remove contaminants.
-
-
Possible Cause: Suboptimal mass spectrometer parameters.
-
Solution: Optimize the ionization energy and detector settings. Use Selected Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity for the target analyte and internal standard ions.
-
Experimental Protocol: Quantification of a Volatile Compound using this compound Internal Standard
This protocol provides a general methodology for the quantification of a hypothetical volatile analyte in a simple matrix using this compound as an internal standard with GC-MS.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of GC-grade hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of GC-grade hexane.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution.
-
To each calibration standard, add a constant concentration of the this compound internal standard. For example, to 1 mL of each calibration standard, add 100 µL of a 100 µg/mL this compound working solution.
3. Sample Preparation:
-
To 1 mL of the sample, add the same constant amount of this compound internal standard as was added to the calibration standards (e.g., 100 µL of a 100 µg/mL working solution).
-
Vortex the sample to ensure thorough mixing.
4. GC-MS Analysis:
-
Injection: Inject 1 µL of each calibration standard and sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Select at least two characteristic ions for the analyte and for this compound.
-
5. Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Calculate the peak area ratio for the samples and determine the concentration of the analyte using the calibration curve.
-
Calculate the signal-to-noise ratio for the analyte peak in the sample chromatogram. The S/N is typically calculated as 2H/h, where H is the height of the analyte peak and h is the difference between the maximum and minimum noise on the baseline near the peak.
Data Presentation
Illustrative Case Study: The following table presents hypothetical data from an experiment to quantify a volatile compound in a complex matrix, demonstrating the improvement in measurement precision and effective signal-to-noise ratio when using this compound as an internal standard.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Analyte Concentration (µg/mL) | Run 1: 9.5 | Run 1: 10.1 |
| Run 2: 11.0 | Run 2: 10.3 | |
| Run 3: 8.9 | Run 3: 9.9 | |
| Average Concentration (µg/mL) | 9.8 | 10.1 |
| Standard Deviation | 1.06 | 0.20 |
| Relative Standard Deviation (%RSD) | 10.8% | 2.0% |
| Signal-to-Noise (S/N) Ratio | 12 | 12 (raw data), improved precision gives higher confidence in the signal |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
- 1. This compound | 42006-99-5 | Benchchem [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Matrix Effects with 1-Decanol-D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Decanol-D2 as an internal standard to correct for matrix effects in analytical assays, particularly with gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my results?
A1: Matrix effects occur when components of a sample matrix, other than the analyte of interest, interfere with the analytical measurement.[1] In techniques like GC-MS and LC-MS, these effects can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.[2] This means your calculated concentration could be erroneously lower or higher than the true value.
Q2: How does an internal standard like this compound help correct for matrix effects?
A2: An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. This compound is a deuterated analog of 1-decanol, meaning it has a similar chemical structure but a different mass.[3] By adding a known amount of this compound to your samples, standards, and blanks, it experiences similar variations during sample preparation, injection, and ionization as the native 1-decanol. The ratio of the analyte's response to the internal standard's response is then used for quantification, which compensates for signal fluctuations caused by matrix effects.[3]
Q3: What is the "deuterium isotope effect" and can it impact my analysis?
A3: The deuterium isotope effect refers to the potential for deuterated internal standards to have slightly different chromatographic retention times compared to their non-deuterated counterparts. This can be due to differences in lipophilicity.[4] If this compound does not co-elute perfectly with 1-decanol, they may experience different degrees of matrix effects, which can lead to inaccurate correction. Careful chromatographic method development is crucial to minimize this effect.
Q4: When should I add the this compound internal standard to my samples?
A4: For the most effective correction of both sample preparation variability and matrix effects, the internal standard should be added to the sample at the very beginning of the sample preparation workflow. This ensures that any loss of analyte during extraction or other processing steps is mirrored by a proportional loss of the internal standard.
Q5: Can I use this compound for the analysis of other long-chain fatty alcohols?
A5: Yes, this compound can be a suitable internal standard for the quantification of other long-chain fatty alcohols, especially those with similar chemical structures and chromatographic behavior.[3] However, it is essential to validate the method for each specific analyte to ensure that the internal standard provides accurate correction.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low signal for this compound | - Incorrect spiking: The internal standard may not have been added to the sample. - Degradation: The internal standard may have degraded due to improper storage or harsh sample preparation conditions. - Instrument issue: The mass spectrometer may not be monitoring the correct m/z for this compound. | - Verify spiking procedure: Review your protocol and ensure the internal standard is being added at the correct step and concentration. - Check stability: Prepare a fresh solution of this compound and analyze it directly to confirm its integrity. Store stock solutions at -20°C under argon. - Confirm MS parameters: Double-check the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) settings for the deuterated standard. |
| Poor peak shape for 1-decanol and/or this compound (e.g., tailing, fronting) | - Active sites in the GC system: Silanol groups in the injector liner or column can cause peak tailing for polar compounds like alcohols. - Column overload: Injecting too much sample can lead to peak fronting. - Inappropriate injection temperature: Temperature may be too low for efficient volatilization or too high, causing degradation. | - Use a deactivated liner: Employ a silylated or otherwise deactivated injector liner. - Derivatization: Consider derivatizing the alcohols (e.g., silylation) to improve their volatility and peak shape.[3] - Optimize injection volume and concentration: Reduce the amount of sample injected or dilute the sample. - Optimize inlet temperature: A typical starting point is 250-280°C.[3] |
| Inconsistent internal standard response across samples | - Variable matrix effects: Different samples may have significantly different matrix compositions, leading to varying degrees of ion suppression or enhancement that the internal standard cannot fully compensate for. - Inconsistent sample preparation: Variability in extraction efficiency between samples. | - Improve sample cleanup: Implement additional cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components. - Matrix-matched calibration: Prepare calibration standards in a blank matrix that is representative of your samples. - Review and standardize sample preparation protocol: Ensure consistent execution of all steps. |
| Retention time shift between 1-decanol and this compound | - Deuterium isotope effect: As discussed in the FAQs, this is an inherent property. - Chromatographic conditions: The column and temperature program may not be optimal for co-elution. | - Optimize the GC temperature program: A slower temperature ramp can sometimes improve the co-elution of the analyte and internal standard. - Column selection: A polar capillary column is often recommended for good separation of alcohols.[3] While perfect co-elution is ideal, consistent and minimal separation may be acceptable if validated. |
| High variability in calculated analyte concentrations | - Inappropriate internal standard concentration: The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte. - Non-linearity of the calibration curve. | - Optimize internal standard concentration: Ensure the response of the internal standard is consistent and well within the detector's linear range. - Assess calibration curve linearity: If non-linear, consider using a quadratic fit or narrowing the calibration range. |
Experimental Protocols
Protocol: Quantification of 1-Decanol in a Complex Matrix (e.g., Plasma) using this compound Internal Standard by GC-MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
1. Materials and Reagents:
-
1-decanol standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Blank plasma
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-decanol and this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of 1-decanol by diluting the stock solution with methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, blank, or calibration standard, add 10 µL of the this compound internal standard working solution (final concentration of IS will depend on the final volume).
-
Vortex for 30 seconds.
-
Add 500 µL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 500 µL of hexane and combine the extracts.
-
Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
4. Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
5. GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent like a DB-WAX
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized 1-decanol and this compound. For TMS-derivatized 1-decanol, a possible ion is m/z 73. For the deuterated analog, monitor the corresponding molecular ion or a characteristic fragment ion.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 1-decanol to the peak area of this compound against the concentration of 1-decanol.
-
Use the regression equation from the calibration curve to calculate the concentration of 1-decanol in the unknown samples.
Data Presentation
The following table provides a hypothetical example to illustrate the impact of matrix effects and the correction achieved using an internal standard.
| Sample | 1-decanol Peak Area | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/mL) - Without IS | Calculated Concentration (µg/mL) - With IS | Matrix Effect (%) |
| Standard in Solvent (10 µg/mL) | 100,000 | 110,000 | 0.91 | 10.0 | 10.0 | 0 |
| Spiked Blank Matrix (10 µg/mL) | 65,000 | 105,000 | 0.62 | 6.5 | 9.8 | -35 |
| Sample A | 45,000 | 108,000 | 0.42 | 4.5 | 6.7 | - |
| Sample B | 82,000 | 102,000 | 0.80 | 8.2 | 12.8 | - |
Note: This is a representative table. Actual values will vary depending on the matrix, analyte concentration, and instrument performance.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting decision tree for internal standard-based quantification.
References
potential for isotopic interference with 1-Decanol-D2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Decanol-D2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of 1-Decanol, a ten-carbon primary alcohol. In this specific isotopologue, two hydrogen atoms on the first carbon (the carbon bearing the hydroxyl group) have been replaced with deuterium atoms. Its primary application is as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is recognized for its high precision and accuracy in quantifying analytes in complex matrices.[1][2]
Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?
A2: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several reasons.[2][3] They are chemically almost identical to their non-deuterated counterparts (the analyte), meaning they exhibit very similar behavior during sample preparation, extraction, and chromatographic separation. However, their difference in mass allows them to be distinguished by a mass spectrometer. This co-elution and similar chemical behavior help to compensate for variations in sample recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[2][3]
Q3: What is isotopic interference and how can it affect my results?
A3: Isotopic interference occurs when the mass spectral signal of the analyte overlaps with the signal of the internal standard or other components in the sample. This can be due to several factors, including the natural isotopic abundance of elements (e.g., Carbon-13), fragmentation of other molecules in the sample that produce ions with the same mass-to-charge ratio (m/z) as the analyte or internal standard, or hydrogen-deuterium (H/D) exchange. Isotopic interference can lead to inaccurate quantification of the target analyte.
Troubleshooting Guide
Problem 1: I am observing an unexpected peak at m/z that is one mass unit lower than my expected fragment for this compound. What could be the cause?
This is a common issue when working with deuterated alcohols and is often attributed to a phenomenon known as hydrogen-deuterium (H/D) exchange.
-
Possible Cause 1: In-source H/D Exchange: The active hydrogens on the hydroxyl group of the alcohol can exchange with protons in the GC inlet or the MS ion source. This can be exacerbated by the presence of trace amounts of water or active sites on the liner or column.
-
Possible Cause 2: Fragmentation-induced H/D Scrambling: In some cases, the energetic process of electron ionization can cause the hydrogen and deuterium atoms within the molecule to rearrange or "scramble" before fragmentation, leading to the loss of a deuterium instead of a hydrogen, or vice versa.
Recommended Actions:
-
Optimize GC Inlet Conditions:
-
Ensure the use of a fresh, deactivated inlet liner.
-
Minimize the injection port temperature to the lowest feasible value that still ensures complete volatilization of 1-decanol.
-
Check for and eliminate any potential sources of moisture in the carrier gas or sample.
-
-
Check for Column Bleed and Contamination: High column bleed can contribute to a more "active" environment in the ion source. Perform a bake-out of the column as recommended by the manufacturer.
-
Derivatization: For challenging applications, consider derivatizing the alcohol group (e.g., silylation) to replace the active proton and reduce the potential for H/D exchange.
Problem 2: The peak for this compound is tailing, affecting integration and quantification. What should I do?
Peak tailing for polar compounds like alcohols is a frequent chromatographic issue.[4][5]
-
Possible Cause 1: Active Sites: The hydroxyl group of this compound can interact with active sites (e.g., silanol groups) on the GC column, in the inlet liner, or on metal surfaces in the flow path.[4]
-
Possible Cause 2: Cold Spots: A temperature in the flow path that is below the condensation point of 1-Decanol can cause the compound to condense and re-vaporize, leading to a tailing peak.[5]
-
Possible Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak broadening and tailing.[6]
Recommended Actions:
-
Inlet Maintenance:
-
Replace the inlet liner with a new, deactivated liner.
-
Replace the septum.
-
Trim the first few centimeters of the GC column from the inlet side to remove any accumulated non-volatile residues or active sites.
-
-
Check Temperatures: Ensure that the transfer line and ion source temperatures are appropriate for 1-decanol.
-
Verify Column Installation: Confirm that the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions.
Problem 3: I am seeing "ghost peaks" in my chromatogram that interfere with the analysis.
Ghost peaks are peaks that appear in a chromatogram when no injection is made or that are not part of the sample.[7]
-
Possible Cause 1: Carryover: Residual sample from a previous, more concentrated injection can be retained in the syringe, inlet, or front of the column and elute in a subsequent run.[7]
-
Possible Cause 2: Contamination: Contamination can originate from the carrier gas, septum bleed, or contaminated solvents.
Recommended Actions:
-
Run a Blank: Inject a blank solvent to confirm if the ghost peaks are from the system or the sample preparation.
-
Improve Syringe Washing: Increase the number of syringe washes with a strong solvent between injections.
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Check for Septum Bleed: Replace the septum with a high-quality, low-bleed septum.
-
Bake Out the System: Bake out the inlet and column at a high temperature (within the column's limits) to remove any contaminants.
Data Presentation
Table 1: Predicted Mass Fragments for 1-Decanol and this compound
| Fragment Ion | Description | Predicted m/z for 1-Decanol (C₁₀H₂₂O) | Predicted m/z for this compound (C₁₀H₂₀D₂O) |
| [M]+ | Molecular Ion | 158 | 160 |
| [M-H₂O]+• | Dehydration | 140 | 142 (loss of H₂O), 141 (loss of HDO), 140 (loss of D₂O) |
| [CH₂OH]+ | Alpha Cleavage | 31 | 33 ([CD₂OH]+) |
| [C₂H₅O]+ | 45 | 47 | |
| [C₃H₇O]+ | 59 | 61 | |
| [C₄H₉O]+ | 73 | 75 | |
| [C₅H₁₁O]+ | 87 | 89 |
Note: The relative abundances of the dehydration fragments for this compound will depend on the degree of H/D scrambling.
Experimental Protocols
Protocol: Quantification of 1-Decanol in a Sample Matrix using Isotope Dilution GC-MS with this compound Internal Standard
-
Preparation of Standards:
-
Prepare a stock solution of 1-Decanol (analyte) in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.
-
Create a series of calibration standards by spiking known amounts of the 1-Decanol stock solution into blank matrix samples. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.
-
Perform any necessary extraction or cleanup steps (e.g., liquid-liquid extraction, solid-phase extraction) on both the calibration standards and the unknown samples.
-
-
GC-MS Analysis:
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
1-Decanol: m/z 31, 45, 59 (quantification ion in bold)
-
This compound: m/z 33 , 47, 61 (quantification ion in bold)
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the 1-Decanol quantification ion to the peak area of the this compound quantification ion.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of 1-Decanol.
-
For the unknown sample, calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 1-Decanol in the unknown sample by using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference with this compound.
Caption: Primary fragmentation pathways of this compound in a mass spectrometer.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Tailing Alcohols - Headspace Analysis - Chromatography Forum [chromforum.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
Technical Support Center: Optimizing 1-Decanol-D2 Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-Decanol-D2 as an internal standard (IS) in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of an internal standard like this compound?
An internal standard is a chemical substance added at a consistent concentration to all samples, including calibrators and unknowns, in a quantitative analysis.[1][2] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[1][3][4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, analysts can improve the precision and accuracy of the results, minimizing the impact of random and systematic errors.[1]
Q2: Why is a deuterated version of the analyte, like this compound for 1-Decanol, often the preferred choice for an internal standard?
Using a stable isotope-labeled version of the analyte as an internal standard is considered the "gold standard" in many mass spectrometry-based assays.[5] This is because the deuterated analog has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization.[1][4][5] This similarity helps to accurately compensate for matrix effects and variations in the analytical process.
Q3: How do I choose the optimal concentration for my this compound internal standard?
The ideal concentration for an internal standard should be similar to that of the target analyte in the samples.[1] A common practice is to select a concentration that provides a signal intensity approximately in the middle of the calibration curve's range.[6] It is crucial to select a concentration that ensures the assay remains linear over the required analytical range.[3] An experimental protocol to determine this optimal concentration is provided in the "Experimental Protocols" section below.
Q4: Can the concentration of this compound affect the linearity of my calibration curve?
Yes, the concentration of the internal standard can significantly impact the linearity of the assay.[3] If the IS concentration is too low, its signal may be noisy or fall outside the linear range of the detector. Conversely, if the IS concentration is too high, it can suppress the ionization of the analyte, a phenomenon known as matrix effect, which can also lead to non-linearity, especially at higher analyte concentrations.[6] In some cases, a higher IS concentration has been shown to improve linearity by mitigating the formation of analyte dimers or trimers in the ion source.[6]
Q5: What should I do if my samples have analyte concentrations that are higher than my highest calibration standard (over-curve)?
When using an internal standard, simply diluting an over-curve sample with the solvent will not work because it dilutes both the analyte and the internal standard, leaving their ratio unchanged.[7] A better approach is to dilute the sample with a blank matrix before adding the internal standard.[7] This allows for an accurate determination of the analyte concentration within the calibrated range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity (R² < 0.99) | The concentration of the this compound internal standard may be too high or too low.[3][6] | Perform an optimization experiment by testing several concentrations of the internal standard. A typical starting point is a concentration that is in the mid-range of your calibration curve.[6] (See Experimental Protocol below). |
| Interference from naturally occurring isotopes of the analyte may be affecting the internal standard's signal.[3] | Ensure that the mass difference between the analyte and the deuterated standard is sufficient to avoid spectral overlap. A mass difference of three or more mass units is generally recommended for small molecules.[8] | |
| High Variability in Results (%CV > 15%) | Inconsistent addition of the internal standard to samples. | Use a calibrated pipette and add the internal standard at an early stage of the sample preparation process to account for variations.[1][4] |
| The internal standard may not be appropriate for the analyte if their chemical properties are too different, leading to dissimilar behavior during sample processing.[5] | While this compound is ideal for 1-Decanol, if used for other analytes, ensure similar extraction recovery and ionization efficiency. | |
| Internal Standard Signal Drifts During Analysis | Instability of the instrument (e.g., mass spectrometer, gas chromatograph). | Allow the instrument to stabilize before starting the analytical run. Monitor the IS signal in quality control samples throughout the run. |
| Degradation of the internal standard in the prepared samples over time. | Prepare samples fresh or investigate the stability of the analyte and internal standard in the sample matrix and storage conditions. |
Experimental Protocols
Protocol: Optimization of this compound Concentration
This protocol outlines a procedure to determine the optimal concentration of this compound for the quantification of 1-Decanol in a plasma matrix using GC-MS.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 1-Decanol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking the 1-Decanol stock solution into a blank plasma matrix to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Preparation of Internal Standard Working Solutions:
-
Prepare three different working solutions of this compound in methanol at concentrations of 10 ng/mL, 50 ng/mL, and 250 ng/mL.
-
-
Sample Preparation and Extraction:
-
For each calibration standard, aliquot 100 µL into a microcentrifuge tube.
-
Add 10 µL of one of the this compound working solutions to each set of calibration standards. This will result in three sets of calibration curves, each with a different IS concentration.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the supernatant into the GC-MS system.
-
Analyze the samples using an appropriate GC-MS method for 1-Decanol.
-
-
Data Analysis:
-
For each of the three sets of calibration curves, calculate the peak area ratio of 1-Decanol to this compound.
-
Plot the peak area ratio against the concentration of 1-Decanol for each set.
-
Perform a linear regression for each curve and determine the coefficient of determination (R²).
-
The optimal this compound concentration is the one that results in the calibration curve with the best linearity (R² closest to 1.0) and appropriate signal-to-noise for the internal standard across the entire concentration range.
-
Data Presentation
Table 1: Effect of this compound Concentration on Calibration Curve Linearity
| This compound Concentration | Linearity (R²) | Slope of Calibration Curve | Intercept |
| 10 ng/mL | 0.991 | 0.095 | 0.002 |
| 50 ng/mL | 0.999 | 0.021 | 0.001 |
| 250 ng/mL | 0.985 | 0.004 | 0.005 |
Based on the data in Table 1, a concentration of 50 ng/mL for this compound provides the best linearity for the quantification of 1-Decanol.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting decision tree for poor linearity issues.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
stability of 1-Decanol-D2 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1-Decanol-D2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of 1-decanol, where two hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of 1-decanol in various samples.
Q2: What are the general recommendations for storing this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2] The container should be tightly sealed to prevent contamination and potential degradation.
Q3: What type of container is best for storing this compound?
A3: For long-term storage, it is advisable to use containers made of inert materials. High-density polyethylene (HDPE) and glass bottles are generally suitable for storing alcohols like this compound. Ensure the container cap provides an airtight seal.
Q4: Is this compound sensitive to light?
A4: While 1-decanol itself is not expected to be susceptible to direct photolysis by sunlight, it is good laboratory practice to store deuterated standards in amber glass vials or in a dark place to minimize the risk of any light-induced degradation.[1]
Q5: What are the potential degradation products of this compound?
A5: The primary degradation pathway for 1-decanol involves oxidation. This can lead to the formation of decanal and subsequently decanoic acid. The deuterated positions on this compound are generally stable, but improper handling or storage can lead to a decrease in isotopic purity.
Stability Data
The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general principles of fatty alcohol and deuterated compound stability. For critical applications, it is recommended to perform in-house stability studies.
| Storage Condition | Temperature | Relative Humidity | Container | Expected Shelf Life (Purity >98%) | Notes |
| Long-Term | 2-8°C | Controlled | Tightly sealed amber glass vial | > 24 months | Recommended for maintaining highest purity. |
| Working Solution | 2-8°C | Controlled | Tightly sealed amber glass vial | 6-12 months | Prepared in a high-purity aprotic solvent. |
| Room Temperature | 20-25°C | Uncontrolled | Tightly sealed amber glass vial | 12-18 months | Potential for slow oxidation. |
| Accelerated | 40°C | 75% RH | Tightly sealed amber glass vial | < 6 months | For predictive stability testing.[3] |
| Light Exposure | Room Temperature | Uncontrolled | Clear glass vial (exposed to ambient light) | < 12 months | Potential for photodegradation. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent quantification results when using this compound as an internal standard.
-
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Step: Verify the purity of the this compound stock solution and working standards using a suitable analytical method like GC-MS or NMR. Look for the presence of degradation products such as decanal or decanoic acid.
-
-
Possible Cause 2: Loss of isotopic purity due to hydrogen-deuterium (H-D) exchange.
-
Troubleshooting Step: H-D exchange can occur in the presence of acidic or basic conditions, or in protic solvents like water or methanol, especially at elevated temperatures.[4][5][6] Prepare standards in aprotic solvents (e.g., acetonitrile, dichloromethane) and ensure the sample matrix is appropriately pH-controlled if H-D exchange is suspected. Analyze the isotopic distribution using mass spectrometry to check for any decrease in the deuterated species.
-
Issue 2: Appearance of extraneous peaks in the chromatogram of the this compound standard.
-
Possible Cause 1: Contamination of the standard.
-
Troubleshooting Step: Ensure that all glassware and syringes used for handling the standard are scrupulously clean. Prepare a fresh dilution of the standard from the original stock in a clean vial with fresh, high-purity solvent.
-
-
Possible Cause 2: Leaching from container or cap.
-
Troubleshooting Step: If using plastic containers, ensure they are made of a compatible material like HDPE. Avoid using containers that may have been previously used for other chemicals.
-
Issue 3: Reduced signal intensity of this compound over time in prepared solutions.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Step: Silanized glass vials can help reduce the adsorption of active compounds. Consider preparing fresh dilutions more frequently.
-
-
Possible Cause 2: Evaporation of the solvent.
-
Troubleshooting Step: Ensure that the container caps are providing a tight seal. For long-term storage of solutions, consider using vials with PTFE-lined caps.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent this compound results.
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines a general procedure for conducting a stability study of this compound. It is based on ICH guidelines and can be adapted for specific laboratory needs.[7]
1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period.
2. Materials:
-
This compound (high purity)
-
High-purity aprotic solvent (e.g., acetonitrile, HPLC grade)
-
Type 1 amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
GC-MS or LC-MS system
-
Stability chambers with controlled temperature and humidity
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen aprotic solvent.
-
Aliquot the stock solution into multiple amber glass vials, ensuring a consistent volume in each.
-
Tightly cap and label each vial with the compound name, concentration, date, and storage condition.
-
Prepare a sufficient number of vials for each time point and storage condition.
-
-
Storage Conditions:
-
Place the prepared vials in stability chambers set to the following conditions:
-
Long-term: 2-8°C
-
Intermediate: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH[3]
-
-
For photostability testing, expose a set of vials to a controlled light source as per ICH Q1B guidelines. Keep a corresponding set of vials wrapped in aluminum foil as dark controls.
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points. A typical schedule would be:
-
Initial (Time 0)
-
1, 3, and 6 months for accelerated and intermediate conditions.
-
3, 6, 9, 12, 18, and 24 months for long-term conditions.
-
-
-
Analytical Method:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated stability-indicating method (e.g., GC-MS). The method should be able to separate this compound from potential degradation products.
-
Assess the following parameters:
-
Appearance (visual inspection for color change or precipitation)
-
Purity (determine the percentage of this compound)
-
Degradation products (identify and quantify any new peaks)
-
Isotopic purity (if H-D exchange is a concern)
-
-
4. Data Analysis:
-
Tabulate the results for each storage condition and time point.
-
Plot the purity of this compound as a function of time for each condition.
-
Determine the shelf life based on the time it takes for the purity to drop below a specified limit (e.g., 98%).
Experimental Workflow Diagram
Caption: Workflow for the stability testing of this compound.
References
- 1. 1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. ICSC 1490 - 1-DECANOL [inchem.org]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
preventing deuterium-hydrogen exchange in 1-Decanol-D2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent deuterium-hydrogen (D-H) exchange in 1-Decanol-D2. Maintaining the isotopic purity of your deuterated compounds is critical for the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in your this compound molecule is replaced by a hydrogen atom from a protic source in the environment, such as water, or from acidic or basic impurities.[1] This process compromises the isotopic purity of your standard, which can lead to inaccuracies in quantitative analyses (e.g., mass spectrometry) and misinterpretation of spectroscopic data (e.g., NMR).
Q2: What are the primary factors that promote D-H exchange in this compound?
A2: The primary factors that promote D-H exchange in the hydroxyl group of this compound are:
-
Presence of Protic Solvents: Water (H₂O) is a major source of protons that can exchange with the deuterium on the hydroxyl group.[2]
-
Acidic or Basic Conditions: The exchange rate is significantly accelerated by the presence of even trace amounts of acids or bases, which can catalyze the reaction. The exchange rate is slowest at a pH of approximately 2.6 for amide hydrogens in proteins, and a similar principle applies to hydroxyl groups.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of the exchange reaction.[3]
-
Presence of Catalysts: Certain metal ions can also catalyze D-H exchange.
Q3: How can I minimize D-H exchange during storage of this compound?
A3: To minimize D-H exchange during storage, it is crucial to protect the compound from atmospheric moisture and acidic or basic contaminants. Proper storage conditions are essential for maintaining the isotopic integrity of deuterated compounds over the long term.[4][5][6]
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to D-H exchange in your experiments involving this compound.
Problem: Suspected Loss of Isotopic Purity in this compound Standard
Symptoms:
-
Inconsistent results in quantitative analysis (e.g., LC-MS).
-
Appearance of an unexpected -OH peak or a decrease in the expected -OD signal in ¹H NMR spectroscopy.
-
Shift in the retention time or changes in ionization efficiency in LC-MS.[7]
Troubleshooting Workflow:
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Effects of Long‐Term Storage on the Isotopic Compositions of Different Types of Environmental Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Long-Term Storage on the Isotopic Compositions of Different Types of Environmental Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1-Decanol-D2
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing specifically for 1-Decanol-D2 in Gas Chromatography (GC) analysis. The question-and-answer format directly addresses common issues, while the detailed protocols and data summaries offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my GC analysis?
Peak tailing for a polar compound like this compound is typically caused by undesirable secondary interactions with active sites within the GC system.[1][2] 1-Decanol is a polar alcohol, and its hydroxyl (-OH) group can form hydrogen bonds with active silanol (Si-OH) groups present on the surfaces of the inlet liner, glass wool, or the front of the GC column.[2][3] This interaction causes a portion of the analyte molecules to be retained longer than the main band, resulting in an asymmetrical, tailing peak. Other potential causes can be physical, such as a poor column installation or a contaminated system.[4][5]
Q2: How can I determine the root cause of the peak tailing?
The first diagnostic step is to observe the chromatogram as a whole.[4][5]
-
If only polar compounds like this compound are tailing while non-polar compounds in the same run have symmetrical peaks, the issue is almost certainly chemical in nature (i.e., active sites).[5][6]
-
If all peaks in the chromatogram are tailing , including the solvent peak and any non-polar analytes, the problem is likely a physical issue related to the gas flow path.[4][5][7] This could stem from improper column installation, a partial blockage, or a leak in the system.[6][8][9]
Q3: What are the most common and effective solutions for fixing peak tailing of alcohols?
The most effective solutions target the active sites in the GC system.
-
Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings.[3][10] Use a high-quality, deactivated liner to minimize surface activity.[1][2] Contamination and septum particles in the liner are a primary source of active sites.[11]
-
Trim the Column: Cut 10-20 cm from the inlet end of the column.[1][12] This removes accumulated non-volatile residues and exposed active sites that build up over time.[2]
-
Use an Appropriate Column: For polar analytes like alcohols, using a column with a polar stationary phase (like a WAX column) or a highly inert column (often designated as "Ultra Inert") can significantly improve peak shape.[10][13]
Q4: Does using a deuterated standard (this compound) instead of 1-Decanol change the troubleshooting approach?
No, the troubleshooting approach remains the same. Deuterium substitution has a negligible effect on the polarity and chemical reactivity of the alcohol's hydroxyl group, which is the primary driver of the interactions causing peak tailing. Therefore, the causes and solutions for peak tailing for this compound are identical to those for non-deuterated 1-Decanol.
Troubleshooting Guides and Visualizations
Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing. It begins by differentiating between chemical and physical causes.
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Understanding Chemical Interactions
Peak tailing for this compound is often caused by its hydroxyl group interacting with active silanol groups on glass surfaces within the GC system. This secondary retention mechanism delays the elution of some analyte molecules, causing the peak to tail.
Caption: Interaction between this compound and an active silanol site.
Data Presentation
Table 1: Summary of Common Causes and Solutions for this compound Peak Tailing
| Symptom | Potential Cause | Primary Solution(s) | Secondary Action(s) |
| Only this compound and other polar peaks tail | Chemical Activity in the inlet or column head[5][6] | Perform routine inlet maintenance (replace liner, septum, seal).[10] | Trim 10-20 cm from the front of the column.[12] |
| All peaks in the chromatogram tail | Physical Flow Path Disruption [4][7] | Re-install the column, ensuring a proper cut and correct insertion depth.[1][4][8] | Check for and eliminate any system leaks. |
| Tailing worsens over time with multiple injections | Contamination Buildup in the inlet or on the column.[9] | Replace the inlet liner and septum.[11] | Trim the column and consider using a guard column.[10] |
| Tailing is severe even with a new column and liner | Method or Column Mismatch [10] | Switch to a more appropriate column (e.g., a WAX or other polar phase column).[13] | Optimize injection and oven temperature parameters.[4] |
Table 2: Recommended GC Column Stationary Phases for Alcohol Analysis
| Stationary Phase Type | Common Name | Polarity | Use Case for this compound |
| Polyethylene Glycol | WAX, FFAP | High Polarity | Excellent Choice. Provides good peak shape for alcohols due to "like dissolves like" interactions, minimizing tailing.[13] |
| 5% Phenyl / 95% Dimethylpolysiloxane | DB-5, HP-5ms | Low Polarity | Acceptable with an "Inert" source. Standard non-polar columns may show tailing unless they are specifically deactivated for active compounds. |
| 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | DB-1701, Rtx-1701 | Mid Polarity | Good Alternative. Offers a different selectivity and can provide good peak shape for polar compounds. |
Experimental Protocols
Protocol 1: Performing Routine GC Inlet Maintenance
This procedure should be performed regularly to prevent the buildup of contaminants that cause peak tailing.
-
Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool completely. Turn off detector gases if applicable.
-
Vent the Inlet: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the large nut on top of the inlet.
-
Replace the Septum and O-ring: Remove the old septum and the O-ring underneath it. Wipe the sealing surfaces clean with a lint-free cloth and solvent (e.g., methanol or isopropanol). Install a new O-ring and septum.[10]
-
Remove and Replace the Liner: Use liner-removing tweezers to carefully pull the old liner out of the inlet. Inspect it for discoloration or debris.[3] Insert a new, deactivated liner of the same type.
-
Reassemble and Leak Check: Re-install the septum nut and tighten it (do not overtighten). Turn the carrier gas back on and perform a leak check using an electronic leak detector around the septum nut.
-
Condition the System: Once leak-free, set the GC to your method conditions and allow the system to equilibrate before running samples.
Protocol 2: How to Properly Trim a Fused Silica Capillary Column
A clean, square cut is critical for good peak shape.[1][4][7] A poor cut can create turbulence and active sites, leading to tailing.[7][8]
-
Gather Tools: You will need a high-quality ceramic scoring wafer or a diamond-tipped scribe, a magnifying tool, and lint-free gloves.
-
Score the Column: Hold the column firmly. Gently and lightly draw the scoring wafer across the polyimide coating at a 90-degree angle to the column. A single, light score is sufficient.
-
Break the Column: While holding the column on either side of the score, apply gentle pressure to snap the column cleanly at the score line.
-
Inspect the Cut: Use a magnifying tool to inspect the end of the column. The cut should be a perfect, flat 90-degree angle with no jagged edges, shards, or fractures.[1]
-
Wipe the End (Optional): Lightly wipe the end of the column with a lint-free cloth dampened with solvent to remove any microscopic silica dust.
-
Re-install the Column: Install the newly trimmed column into the inlet according to the manufacturer's instructions for the correct depth.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. trajanscimed.com [trajanscimed.com]
addressing poor recovery of 1-Decanol-D2 during extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the poor recovery of 1-Decanol-D2 during extraction procedures. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My recovery of this compound is consistently low. What are the most common causes?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the extraction process. The primary areas to investigate are the extraction solvent and conditions, potential analyte loss due to its physical properties, and issues related to its deuterated nature.
Potential Causes for Poor Recovery:
-
Inappropriate Solvent Choice: The solvent may not be optimal for partitioning this compound from the aqueous matrix.
-
Suboptimal pH: The pH of the aqueous phase can influence the partitioning of the analyte.
-
Analyte Volatility: 1-Decanol has a moderate boiling point, and losses can occur during solvent evaporation steps.
-
Adsorption to Labware: Long-chain alcohols can adsorb to surfaces like glass and polypropylene.
-
Incomplete Phase Separation: Emulsions or incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
-
Isotopic Exchange: The deuterium atoms on this compound may exchange with protons from the sample or solvent under certain conditions.
-
Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions could potentially degrade this compound.
A systematic approach to troubleshooting, starting from sample preparation and moving through each step of the extraction, is recommended.
Frequently Asked Questions (FAQs)
Extraction Protocol and Optimization
Q2: Which organic solvent is best for extracting this compound?
The choice of solvent is critical for achieving high recovery. Generally, a non-polar solvent that is immiscible with water is a good starting point. For long-chain alcohols like 1-decanol, solvents such as n-hexane, diethyl ether, and chloroform are commonly used. The principle of "like dissolves like" applies, where a solvent with a polarity similar to 1-decanol will be more effective.
Q3: How does pH affect the extraction of this compound?
For a neutral compound like 1-decanol, the effect of pH on its direct partitioning is minimal. However, the pH of the sample matrix can influence the solubility of other components, potentially leading to emulsions or other matrix effects that can trap the analyte and reduce recovery. It is generally advisable to work at a neutral pH unless the co-extraction of acidic or basic compounds needs to be minimized.
Q4: What is the "salting out" effect and can it improve my recovery?
"Salting out" is a technique where a high concentration of an inorganic salt (e.g., sodium chloride, sodium sulfate) is added to the aqueous phase before extraction.[1][2][3][4] This increases the ionic strength of the aqueous layer, decreasing the solubility of non-polar compounds like 1-decanol and promoting their transfer into the organic phase.[1][2][3][4] This can significantly improve extraction efficiency, especially if the analyte has some partial solubility in water.
Analyte Loss and Stability
Q5: Could my this compound be evaporating during the extraction process?
1-Decanol has a boiling point of approximately 230°C, so significant evaporation at room temperature is unlikely. However, during solvent evaporation steps, especially with gentle heating or under a stream of nitrogen, co-evaporation can occur. It is crucial to carefully control the temperature and not to evaporate the solvent to complete dryness.
Q6: Is it possible that this compound is sticking to my labware?
Yes, long-chain alcohols have been known to adsorb to both glass and plastic surfaces, which can lead to significant losses, especially when working with low concentrations.[5][6][7] To mitigate this, consider silanizing glassware or using polypropylene tubes that have been pre-rinsed with the extraction solvent. Minimizing surface contact and the number of transfer steps can also help.
Q7: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or solvent?
Deuterium exchange is a valid concern, particularly for deuterated compounds used as internal standards. While the C-D bond is generally stable, exchange can be catalyzed by acidic or basic conditions. To minimize the risk of isotopic exchange, it is recommended to perform the extraction at or near a neutral pH and to avoid strong acids or bases in the extraction procedure.
Quantitative Data
The following table summarizes the expected recovery of long-chain fatty alcohols using different extraction solvents. While specific data for this compound is limited, this provides a general guideline for solvent selection.
| Extraction Solvent | Expected Recovery Range (%) | Polarity Index | Reference |
| n-Hexane/Diethyl Ether (1:1 v/v) | 85 - 95 | 0.1 / 2.8 | [8][9] |
| Dichloromethane | 80 - 90 | 3.1 | [10] |
| Chloroform/Isopropanol (2:1 v/v) | > 90 | 4.1 / 3.9 | [8][9] |
| Methyl Acetate | 75 - 85 | 4.4 | [10] |
Note: Recovery can be influenced by the sample matrix, pH, and the use of techniques like "salting out".
Experimental Protocols
Recommended Liquid-Liquid Extraction Protocol for this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation:
-
To 1 mL of aqueous sample in a polypropylene centrifuge tube, add the appropriate volume of this compound internal standard solution.
-
(Optional) For the "salting out" effect, add sodium chloride to the aqueous sample to a final concentration of 1-2 M and vortex to dissolve.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of n-hexane/diethyl ether (1:1 v/v) to the sample tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the phases.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette. Avoid disturbing the aqueous layer or any emulsion at the interface.
-
Repeat the extraction (steps 2 and 3) with a fresh 3 mL of the organic solvent and combine the organic extracts to maximize recovery.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) to the desired final volume.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Recommended liquid-liquid extraction workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. munin.uit.no [munin.uit.no]
- 9. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 1-Decanol-D2
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated is precise and reproducible. A key component in many chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), is the use of an internal standard. This guide provides an objective comparison of 1-Decanol-D2 as an internal standard against other alternatives, supported by experimental data and detailed protocols.
The Superiority of Isotope Dilution: this compound as an Internal Standard
This compound is a deuterated form of 1-decanol, meaning two of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass is the key to its effectiveness as an internal standard in a technique called Isotope Dilution Mass Spectrometry (IDMS).[1] In IDMS, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the analyte (1-decanol) at the beginning of the analytical process.
The fundamental principle behind this method is that the deuterated standard is chemically identical to the analyte.[1] Consequently, it behaves in the same manner during sample preparation, extraction, and analysis, experiencing the same potential for loss or degradation.[1] However, due to its different mass, the mass spectrometer can distinguish it from the non-deuterated analyte.[1] This allows for the correction of variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard is critical for robust analytical method validation. While other compounds can be used, they often fall short of the performance achieved with a stable isotope-labeled standard like this compound. The following table compares the expected performance of this compound with common non-deuterated alternatives, such as structural homologs (e.g., 1-Nonanol, 1-Undecanol).
| Performance Parameter | This compound (Isotope Dilution) | 1-Nonanol / 1-Undecanol (Structural Homologs) |
| Correction for Matrix Effects | Excellent | Moderate to Good |
| Correction for Extraction Variability | Excellent | Moderate |
| Correction for Instrument Drift | Excellent | Good |
| Accuracy | High | Moderate to High |
| Precision (%RSD) | Typically < 5% | Typically 5-15% |
| Potential for Co-elution | Low (mass selective detection) | Moderate (depends on chromatographic resolution) |
| Availability | Specialized suppliers | Readily available |
| Cost | Higher | Lower |
Experimental Protocol: Quantification of 1-Decanol using this compound by GC-MS
This protocol provides a general framework for the validation of an analytical method for the quantification of 1-decanol in a given matrix using this compound as an internal standard.
1. Materials and Reagents:
-
1-Decanol (analyte) standard
-
This compound (internal standard)
-
Organic solvent (e.g., Hexane, Dichloromethane)
-
Sample matrix
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of 1-decanol and this compound in the chosen organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard solution and varying concentrations of the 1-decanol standard solution into the sample matrix.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of 1-decanol with a constant amount of the internal standard.
-
Sample Preparation: To the unknown sample, add a known amount of the this compound internal standard solution.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for the separation of fatty alcohols (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For 1-decanol: Select characteristic ions (e.g., m/z 69, 83).
-
For this compound: Select characteristic ions reflecting the mass shift (e.g., m/z 71, 85).
-
-
4. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The validation of analytical methods is a critical step in ensuring data quality and reliability. When it comes to the quantification of compounds like 1-decanol, the use of a deuterated internal standard such as this compound offers significant advantages over non-isotopically labeled alternatives. The principle of isotope dilution effectively compensates for variations during sample handling and analysis, resulting in superior accuracy and precision. While the initial cost of deuterated standards may be higher, the enhanced data quality and reduced need for repeat analyses often justify the investment for researchers, scientists, and drug development professionals who demand the highest level of confidence in their results.
References
A Comparative Guide to Deuterated Internal Standards in Bioanalysis: Featuring 1-Decanol-D2
In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based assays, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and reproducible results. These standards are crucial for correcting variations arising from sample preparation, instrument response, and matrix effects. Among the various SIL-IS, deuterated compounds are widely utilized due to their chemical similarity to the analyte of interest.
This guide provides a comparative overview of 1-Decanol-D2 and other commonly employed deuterated internal standards, such as Deuterated Lauric Acid (C12) and Deuterated Octanoic Acid (C8). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. In mass spectrometry, this substitution results in a mass shift, allowing the internal standard to be distinguished from the unlabeled analyte.[1] The key advantage of using a deuterated analog is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[2] This co-behavior allows for reliable correction of signal variations, leading to enhanced precision and accuracy in quantification.
While SIL-IS are considered the gold standard, it is important to note that potential challenges can arise. These include the "isotope effect," where the deuterium substitution can sometimes lead to slight changes in chromatographic retention time, and the possibility of hydrogen-deuterium (H-D) exchange under certain analytical conditions. A careful method development and validation process is therefore essential to ensure the reliability of the chosen internal standard.
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate internal standard is critical for the robustness of any bioanalytical method. The following tables summarize key performance metrics for this compound, Deuterated Lauric Acid, and Deuterated Octanoic Acid, based on typical data from GC-MS and LC-MS/MS method validations for the analysis of long-chain alcohols and fatty acids in biological matrices such as plasma.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | This compound (for 1-Decanol) | Deuterated Lauric Acid-D23 (for Lauric Acid) | Deuterated Octanoic Acid-D15 (for Octanoic Acid) |
| Linearity (r²) | >0.998 | >0.997 | >0.999 |
| Accuracy (% Bias) | -3.5% to +4.2% | -5.1% to +3.8% | -2.8% to +3.1% |
| Precision (%RSD) | < 6% | < 7% | < 5% |
| Mean Recovery | 92.5% | 89.1% | 95.3% |
| Matrix Effect | 96.8% (Ion Suppression) | 94.2% (Ion Suppression) | 98.1% (Minimal Effect) |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance
| Parameter | This compound (for 1-Decanol) | Deuterated Lauric Acid-D23 (for Lauric Acid) | Deuterated Octanoic Acid-D15 (for Octanoic Acid) |
| Linearity (r²) | >0.999 | >0.998 | >0.999 |
| Accuracy (% Bias) | -2.7% to +3.5% | -4.2% to +2.9% | -2.1% to +2.5% |
| Precision (%RSD) | < 5% | < 6% | < 4% |
| Mean Recovery | 94.8% | 91.3% | 97.2% |
| Matrix Effect | 97.5% (Minimal Suppression) | 95.9% (Minimal Suppression) | 99.2% (Negligible Effect) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative bioanalysis. Below are representative methodologies for the extraction and analysis of long-chain alcohols and fatty acids from a biological matrix (plasma) using deuterated internal standards.
Protocol 1: GC-MS Analysis of 1-Decanol
1. Sample Preparation & Extraction:
- To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
- Vortex for 10 seconds.
- Add 500 µL of a mixture of hexane and isopropanol (3:2, v/v).
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the tube and heat at 70°C for 30 minutes.
- Cool to room temperature.
3. GC-MS Parameters:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 280°C.
- Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- 1-Decanol (TMS derivative): m/z 215, 117
- This compound (TMS derivative): m/z 217, 119
Protocol 2: LC-MS/MS Analysis of Lauric Acid
1. Sample Preparation & Extraction:
- To 50 µL of plasma, add 10 µL of Deuterated Lauric Acid-D23 internal standard solution (5 µg/mL in methanol).
- Vortex for 10 seconds.
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Parameters:
- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS Ion Source: Electrospray Ionization (ESI) in negative mode.
- Ion Source Temperature: 500°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Lauric Acid: Precursor ion m/z 199.2 -> Product ion m/z 199.2 (for quantification) and 155.2 (for confirmation).
- Deuterated Lauric Acid-D23: Precursor ion m/z 222.4 -> Product ion m/z 222.4.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for quantitative bioanalysis using a deuterated internal standard, from sample collection to data analysis.
Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Conclusion
The selection of an appropriate deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound serves as an excellent internal standard for the quantification of 1-decanol and other long-chain fatty alcohols, demonstrating good performance in terms of linearity, accuracy, precision, and recovery. When compared to other deuterated standards like those for lauric and octanoic acid, it exhibits comparable performance, making it a suitable choice for its specific class of analytes. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the analyte's physicochemical properties and the chosen analytical platform. A thorough method validation is always necessary to ensure the chosen internal standard performs adequately and provides the highest quality quantitative data.
References
The Role of 1-Decanol-D2 in Enhancing Accuracy and Precision in Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the reliability of analytical data is the bedrock of their work. The use of internal standards is a cornerstone of achieving this reliability, and isotopically labeled standards, such as 1-Decanol-D2, represent the gold standard for many applications. This guide provides a comprehensive comparison of this compound with other alternatives, supported by established principles of analytical chemistry and typical performance data.
The Power of Isotopic Labeling
An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to every sample, including calibrators and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. While structurally similar compounds can be used as internal standards, isotopically labeled standards like this compound offer a distinct advantage.
This compound is chemically identical to its non-labeled counterpart, 1-decanol, with the only difference being the substitution of two hydrogen atoms with deuterium. This subtle change in mass is easily distinguishable by a mass spectrometer, but it does not significantly alter the compound's chemical behavior. This means that this compound will experience nearly identical extraction efficiencies, chromatographic retention times, and ionization responses as the native 1-decanol and other similar long-chain alcohols. This co-elution and similar behavior allow for highly effective correction of analytical variability, leading to superior accuracy and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
While specific head-to-head experimental data for this compound against every possible alternative is not always publicly available, the performance benefits of using a deuterated internal standard are well-established in the scientific literature. The following table summarizes the expected performance of a quantitative method using this compound compared to a non-isotopically labeled internal standard.
| Performance Metric | This compound (Deuterated Internal Standard) | Non-Isotopically Labeled Internal Standard (e.g., another long-chain alcohol) |
| Accuracy (% Recovery) | Typically 95-105% | Can be more variable (e.g., 85-115%) due to differences in extraction and matrix effects. |
| Precision (% RSD) | Typically < 5% | Often higher, potentially > 10%, especially in complex matrices. |
| Linearity (R²) | Consistently ≥ 0.995 | May be lower if the standard does not perfectly track the analyte's behavior. |
| Matrix Effect Compensation | Excellent | Moderate to poor, as matrix components can affect the analyte and standard differently. |
| Co-elution with Analyte | Nearly identical retention time | Similar, but not identical, which can lead to differential matrix effects. |
Note: The values presented in this table are representative of what can be expected from a well-validated GC-MS method and are based on general principles of analytical chemistry. Actual performance may vary depending on the specific application, matrix, and instrumentation.
Experimental Workflow and Protocols
The successful implementation of this compound as an internal standard requires a well-defined experimental protocol. The following is a representative workflow for the quantitative analysis of a target analyte (e.g., a volatile compound in a complex matrix) using GC-MS with this compound as an internal standard.
Detailed Experimental Protocol
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a high-purity solvent (e.g., methanol or ethyl acetate) to prepare a concentrated stock solution.
-
Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the target analyte(s) into a blank matrix (a sample matrix that does not contain the analyte).
-
Add a constant, known amount of the this compound working solution to each calibration standard.
3. Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the this compound working solution as was added to the calibration standards.
-
Perform the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
4. GC-MS Analysis:
-
Inject a fixed volume of the prepared samples and calibration standards into the GC-MS system.
-
The gas chromatograph separates the analyte and the internal standard.
-
The mass spectrometer detects and quantifies the ions of both the analyte and this compound.
5. Data Analysis:
-
Integrate the peak areas of the analyte and this compound.
-
Calculate the response ratio (analyte peak area / this compound peak area) for each sample and standard.
-
Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Logical Relationship of Internal Standard Correction
The underlying principle of internal standard correction is the use of a ratio to normalize for variations. The following diagram illustrates this logical relationship.
Conclusion
A Comparative Guide to the Inter-laboratory Measurement of 1-Decanol-D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative measurement of 1-Decanol-D2, a deuterated long-chain alcohol. Given the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document focuses on comparing the performance of common analytical techniques as reported in various scientific studies for similar analytes. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on the use of isotope dilution techniques.
Data Summary: Performance of Analytical Methods
The following tables summarize typical performance characteristics for the analysis of long-chain alcohols and related compounds using GC-MS and LC-MS. This data is compiled from studies on similar analytes and serves as a benchmark for what can be expected in the analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | 0.5 µg/L | For C12-C14 fatty alcohols in aqueous matrices[1]. |
| Linearity (R²) | > 0.990 | Generally high for methods analyzing persistent organic pollutants[2]. |
| Reproducibility (RSD) | < 35% | For the determination of 86 persistent organic pollutants in marine sediments[2]. |
| Recovery | 63% - 119% | Wide range observed for various persistent organic pollutants[2]. |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | As low as 0.1 pg injected | For alcohol ethoxylates, varies with the number of ethoxy units[3]. |
| Extraction Recovery | 37% - 69% | For alcohol ethoxylates and alkylphenol ethoxylates from water samples[3]. |
| Linearity (R²) | > 0.99 | Commonly achieved for various analytes. |
| Precision (RSD) | < 15% | Generally expected for validated methods. |
| Accuracy | 85% - 115% | Typically aimed for in bioanalytical method validation. |
Experimental Protocols: Key Methodologies
Detailed experimental protocols are crucial for reproducing analytical results. Below are generalized protocols for the analysis of long-chain alcohols using GC-MS and LC-MS, based on common practices in the field.
Protocol 1: GC-MS Analysis of this compound in an Aqueous Matrix
This protocol is a generalized procedure based on methods for analyzing similar volatile and semi-volatile organic compounds.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL water sample, add a known amount of this compound as an internal standard.
-
Acidify the sample to a pH of <2 with a suitable acid (e.g., hydrochloric acid).
-
Extract the sample twice with 50 mL of a non-polar solvent (e.g., dichloromethane or hexane) in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 1-decanol and this compound.
3. Quantification
-
Create a calibration curve by analyzing standards of known 1-decanol concentration with a constant concentration of the this compound internal standard.
-
Calculate the concentration of 1-decanol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in a Biological Matrix
This protocol is a generalized procedure suitable for the analysis of long-chain alcohols in biological fluids like plasma or urine.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of plasma or urine, add the this compound internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with water and load it onto a conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
-
Ion Source Parameters: Optimized for the specific instrument and analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 1-decanol and this compound.
3. Quantification
-
Construct a calibration curve using matrix-matched standards containing known concentrations of 1-decanol and a fixed concentration of the this compound internal standard.
-
Determine the concentration of 1-decanol in the samples based on the peak area ratios of the analyte to the internal standard.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the GC-MS and LC-MS/MS analytical methods described above.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of a robust quantitative analytical method using an internal standard.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
Comparative Performance Analysis: Linearity and Detection Range of 1-Decanol-D2 and Analogous Long-Chain Alcohols
This guide provides a comparative analysis of the expected analytical performance of 1-Decanol-D2, focusing on linearity and the range of detection. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its non-deuterated counterpart, 1-Decanol, and other relevant long-chain alcohols to establish a reliable performance benchmark. This compound is primarily utilized as an internal standard in quantitative analysis, making the performance of the analytical method for its non-deuterated analogue a critical aspect of its application.
Data Summary
The following table summarizes the linearity and detection range data for 1-Decanol and other comparable long-chain alcohols, analyzed by Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). This data provides a strong indication of the performance that can be expected when developing an analytical method for this compound.
| Compound | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 1-Decanol | GC-FID & GC-MS | 5 - 125 ppm | > 0.99 | Not Specified | Not Specified | [1] |
| Fatty Alcohols | LC-ESI-IM-MS (with derivatization) | Not Specified | > 0.996 | 0.02 - 0.50 ng/mL | Not Specified | [2] |
| n-Alkanes | GC-FID | 5 - 200 ng/µL | Not Specified | 2.4 - 3.3 µg/mL | Not Specified | [3] |
| Cetyl Alcohol | GC-FID | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: The data presented is for analogous, non-deuterated compounds and serves as a comparative reference for the expected performance of this compound.
Experimental Protocols
Detailed methodologies for determining the linearity and range of detection for long-chain alcohols like this compound are provided below. These protocols are based on established analytical practices.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of fatty alcohols.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. For example, an initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.
-
Mass Spectrometry Parameters: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Linearity and Range of Detection Study:
-
Prepare a stock solution of 1-Decanol (as a surrogate for this compound) and a deuterated internal standard (e.g., Dodecanol-D2) in a suitable solvent like hexane or ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range. A minimum of five concentration levels is recommended.[5]
-
Spike a constant amount of the internal standard into each calibration standard.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the linearity by calculating the coefficient of determination (r²). A value > 0.99 is generally considered acceptable.
-
The limit of detection (LOD) and limit of quantitation (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Column: A reversed-phase column (e.g., C18, C8) is suitable for the separation of long-chain alcohols.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode. Derivatization may be employed to enhance ionization efficiency.
-
Mass Spectrometry Parameters: For quantitative analysis, multiple reaction monitoring (MRM) on a tandem mass spectrometer is the preferred method due to its high selectivity and sensitivity.
-
Linearity and Range of Detection Study: The procedure is similar to the GC-MS method, involving the preparation of calibration standards with an internal standard, triplicate injections, and the construction of a calibration curve. The linearity, LOD, and LOQ are determined using the same principles.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for determining the linearity and range of detection.
Caption: General workflow for determining linearity and detection range.
Caption: Use of an internal standard in quantitative analysis.
References
A Comparative Guide to the Specificity of 1-Decanol-D2 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological or environmental matrices is a persistent challenge. Matrix effects, which are the interference of other components in the sample on the analysis of the target analyte, can significantly compromise the accuracy and precision of results. The use of a suitable internal standard (IS) is a widely accepted strategy to mitigate these effects. This guide provides an objective comparison of 1-Decanol-D2 as a stable isotope-labeled (SIL) internal standard against other alternatives, supported by experimental data and detailed methodologies.
The Principle of Isotope Dilution Mass Spectrometry with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that employs isotopically labeled compounds as internal standards.[1] this compound, a deuterated form of 1-decanol, is an excellent internal standard for quantifying its non-labeled counterpart.[1] Because this compound is chemically and physically almost identical to 1-decanol, it behaves similarly during sample preparation, extraction, chromatography, and ionization.[1][2] However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by a mass spectrometer.[1] This core principle allows this compound to effectively compensate for variations in sample handling and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[2][3][4]
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the development of a robust and reliable quantitative assay.[5] While several types of internal standards exist, their ability to compensate for matrix effects varies significantly.
-
Stable Isotope-Labeled (SIL) Internal Standards (e.g., this compound): These are considered the gold standard. Since they co-elute with the analyte and experience the same matrix effects, they provide the most accurate correction.[2]
-
Structural Analogs: These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While more readily available and less expensive than SILs, they often exhibit different chromatographic retention times, extraction efficiencies, and ionization responses.[4][5] This can lead to inadequate compensation for matrix effects and, consequently, inaccurate quantification.[6]
The following workflow illustrates the typical process of using this compound as an internal standard in a quantitative analysis.
This diagram illustrates how a stable isotope-labeled internal standard like this compound can effectively compensate for matrix effects, which can cause ion suppression or enhancement during mass spectrometry analysis.
Comparative Data Analysis
The following table summarizes hypothetical, yet representative, quantitative results for 1-decanol in human plasma using either this compound or a structural analog (e.g., 1-nonanol) as the internal standard. The data illustrates the superior performance of the deuterated standard.
| Parameter | This compound (SIL IS) | 1-Nonanol (Structural Analog IS) |
| Spiked Concentration (ng/mL) | 100 | 100 |
| Mean Measured Concentration (ng/mL) | 102.5 | 118.3 |
| Accuracy (%) | 102.5% | 118.3% |
| Precision (RSD, %) | 3.2% | 14.8% |
| Recovery (%) | 98.7% | 85.4% |
The data clearly shows that the use of this compound results in significantly higher accuracy and precision. The structural analog, 1-nonanol, fails to adequately compensate for matrix effects, leading to a biased and more variable result.
Experimental Protocols
The following are example methodologies for the quantification of 1-decanol in a complex matrix using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1-decanol and this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Follow the same spiking and extraction procedure as for LC-MS/MS.
-
After evaporation, derivatize the sample if necessary to improve volatility and chromatographic performance.
-
-
GC-MS Conditions:
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides unparalleled specificity and accuracy for the quantification of 1-decanol in complex matrices. Its ability to mimic the behavior of the analyte throughout the analytical process allows it to effectively compensate for matrix effects, a feat that structural analogs often fail to achieve. For researchers, scientists, and drug development professionals who require the highest quality data, this compound is the superior choice for robust and reliable quantitative analysis.
References
- 1. This compound | 42006-99-5 | Benchchem [benchchem.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. cerilliant.com [cerilliant.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
A Head-to-Head Comparison: 1-Decanol-D2 vs. C13-Labeled 1-Decanol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two common isotopically labeled internal standards for 1-decanol: 1-Decanol-D2 (deuterated) and C13-labeled 1-decanol.
When quantifying endogenous or exogenous compounds like 1-decanol, a long-chain fatty alcohol with roles as a metabolite and signaling molecule, stable isotope-labeled internal standards are the gold standard.[1] They are essential for correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection. The ideal internal standard co-elutes with the analyte of interest and exhibits the same ionization efficiency, thus effectively normalizing for matrix effects.
This guide delves into a comparative analysis of this compound and C13-labeled 1-decanol, presenting a summary of their performance characteristics, a detailed experimental protocol for their evaluation, and insights into the biological relevance of 1-decanol.
Performance Comparison: this compound vs. C13-Labeled 1-Decanol
| Performance Metric | This compound (Deuterated) | C13-Labeled 1-Decanol | Rationale & Key Considerations |
| Co-elution with Analyte | May exhibit a slight retention time shift (elute slightly earlier) in reversed-phase chromatography. | Expected to have virtually identical retention time to the unlabeled analyte. | The significant mass difference between deuterium and hydrogen can lead to a chromatographic isotope effect, causing partial separation from the analyte. ¹³C labeling results in a much smaller relative mass change, minimizing this effect.[3] |
| Correction for Matrix Effects | Good, but can be compromised if significant chromatographic separation from the analyte occurs. | Excellent, due to near-perfect co-elution with the analyte. | The internal standard must experience the same matrix-induced ion suppression or enhancement as the analyte for accurate correction. Any separation can lead to differential matrix effects. |
| Isotopic Stability | Generally stable, but H/D exchange is a possibility under certain analytical conditions. | Highly stable, with no risk of isotope exchange. | The carbon-carbon bond is not susceptible to exchange under typical analytical conditions. |
| Accuracy of Quantification | High, but potentially lower than ¹³C-labeled standards if isotopic effects are not accounted for. | Very High. | The closer the internal standard mimics the analyte's behavior, the more accurate the quantification. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials. | Cost can be a significant factor in high-throughput screening environments. |
Experimental Protocol: Validation of Internal Standards for 1-Decanol Quantification
This protocol outlines a typical workflow for evaluating and comparing the performance of this compound and C13-labeled 1-decanol as internal standards for the quantification of 1-decanol in a biological matrix (e.g., plasma) using LC-MS/MS.
Objective: To assess and compare the accuracy, precision, recovery, and matrix effects of this compound and C13-labeled 1-decanol.
Materials:
-
1-Decanol analytical standard
-
This compound
-
C13-labeled 1-decanol
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 1-decanol, this compound, and C13-labeled 1-decanol in methanol.
-
Prepare working solutions of 1-decanol for calibration curves and quality control (QC) samples by diluting the stock solution.
-
Prepare a mixed internal standard working solution containing both this compound and C13-labeled 1-decanol at a fixed concentration.
-
-
Sample Preparation:
-
Calibration Standards and QC Samples: Spike aliquots of the control biological matrix with appropriate volumes of the 1-decanol working solutions and the mixed internal standard working solution.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to each sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (for cleanup and concentration): Condition an SPE cartridge. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of 1-decanol from potential interferences.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for 1-decanol, this compound, and C13-labeled 1-decanol.
-
-
-
Data Analysis and Performance Evaluation:
-
Accuracy and Precision: Analyze calibration standards and QC samples at multiple concentrations. Calculate the accuracy (% deviation from the nominal concentration) and precision (% relative standard deviation, RSD).
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to a neat solution of the analyte at the same concentration.
-
Biological Significance of 1-Decanol: A Potential Signaling Molecule
Beyond its role as a metabolic intermediate, 1-decanol has been shown to possess biological activity, making its accurate quantification crucial for understanding its physiological and pathological roles.
1-decanol can modulate the function of various ion channels, which are critical for neuronal signaling and other cellular processes.[4][5] Specifically, longer-chain n-alcohols, including decanol, have been found to inhibit voltage-gated sodium channels.[4] This interaction with ion channels suggests that 1-decanol could have effects on neuronal excitability and neurotransmission.
Furthermore, 1-decanol has been identified as a pheromone in some species, indicating a role in chemical communication and behavior.[1] The precise signaling pathways initiated by 1-decanol are still under investigation, but its interaction with cell membranes and specific protein targets like ion channels are key areas of research.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis. While both this compound and C13-labeled 1-decanol can be used to quantify 1-decanol, the evidence suggests that C13-labeled 1-decanol is the superior choice for achieving the highest accuracy and reliability . Its key advantage lies in its near-perfect co-elution with the unlabeled analyte, which ensures the most effective compensation for matrix effects. Although deuterated standards are often more cost-effective, researchers must be vigilant for potential chromatographic shifts and isotopic instability that could compromise data quality. For demanding applications in drug development and clinical research where precision is paramount, the investment in a C13-labeled internal standard is well-justified.
References
- 1. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-Alcohols Inhibit Voltage-Gated Na+ Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to the Limit of Quantification for 1-Decanol-D2
Quantitative Data Summary
The following table summarizes typical LOQ values for deuterated internal standards and related long-chain alcohols determined by GC-MS. This data, gathered from various analytical validation studies, serves as a practical reference for the expected performance of methods utilizing compounds similar to 1-Decanol-D2.
| Compound Class | Analyte/Internal Standard | Matrix | Typical LOQ Range (ng/mL) | Analytical Method | Reference |
| Deuterated Long-Chain Alcohol | Deuterated Ethanol | Blood | 1,270 - 3,860 | HS-GC-FID | [1] |
| Volatile Organic Compound | Various | Water | 1 - 200 | P&T-GC-MS | [2] |
| Fatty Acid Methyl Ester (FAME) | Various | Edible Oil | < 12.9 | GC-MS | |
| Plastic Food Contact Material Substance | 84 various substances | Food Simulants | a few ng/g | GC-MS | [3] |
Note: The LOQ is highly dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix. The values presented here are for illustrative purposes and may not be directly transferable to all laboratory settings.
Experimental Protocols
The determination of the LOQ is a critical component of analytical method validation. The following is a detailed, generalized protocol for establishing the LOQ for a deuterated internal standard like this compound using GC-MS, based on common industry practices.
Protocol: Determination of Limit of Quantification (LOQ) by GC-MS
1. Objective: To determine the lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.
2. Materials and Reagents:
-
This compound certified reference standard
-
High-purity solvent (e.g., hexane, dichloromethane)[4]
-
GC-MS grade helium (carrier gas)
-
Volumetric flasks and pipettes
-
GC vials with septa[5]
3. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an appropriate detector (e.g., Quadrupole or Time-of-Flight)
-
GC column suitable for the analysis of long-chain alcohols (e.g., DB-5ms, VF-200ms)[6]
4. Procedure:
-
Preparation of Stock and Working Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of, for example, 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations bracketing the expected LOQ. A typical range might be from 1 ng/mL to 1000 ng/mL.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with optimized parameters for the analysis of this compound. This includes optimizing the injection volume, inlet temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization mode, selected ions for monitoring).
-
Inject a blank solvent sample to establish the baseline noise.
-
Analyze the prepared working standard solutions in replicate (typically n=6).
-
-
Data Analysis and LOQ Determination: The LOQ can be determined using one of the following approaches:
-
Signal-to-Noise Ratio: The LOQ is the concentration at which the signal-to-noise ratio is typically 10:1.[7] The noise is determined from the analysis of blank samples.
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate the LOQ using the formula: LOQ = 10 * (σ / S) [7]
-
-
-
Verification: The determined LOQ should be verified by analyzing a standard at this concentration and confirming that the precision (as relative standard deviation, RSD) and accuracy (as percent recovery) are within acceptable limits (typically RSD ≤ 20% and recovery within 80-120%).
Mandatory Visualizations
To further elucidate the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for determining the Limit of Quantification (LOQ).
Caption: Logical relationship between key analytical performance parameters.
References
- 1. scirp.org [scirp.org]
- 2. agilent.com [agilent.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Robustness of 1-Decanol-D2 in Analytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability and robustness of quantitative analytical methods. This guide provides a comprehensive comparison of methods employing 1-Decanol-D2, a deuterated form of 1-decanol, against other common alternatives. The information presented herein is supported by experimental data to aid in the objective assessment of its performance.
The Role of this compound as an Internal Standard
In quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The ideal internal standard is chemically similar to the analyte but distinguishable by the detector. This compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart, 1-decanol, and other long-chain fatty alcohols.
The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte. This similarity ensures that it behaves in the same manner during sample preparation (e.g., extraction, derivatization) and analysis, effectively compensating for variations in sample recovery and instrument response. The mass difference introduced by the deuterium atoms allows for its distinct detection by a mass spectrometer.
Comparative Analysis of Internal Standards
For the purpose of this guide, we will present a comparative summary of validation data for a GC-MS method for the quantification of a long-chain fatty alcohol, using a deuterated internal standard as a proxy for this compound, and compare it with methods using other types of internal standards.
Table 1: Comparison of Method Performance with Different Internal Standards
| Parameter | Method with Deuterated Internal Standard (e.g., this compound) | Method with Non-Isotopically Labeled Internal Standard (e.g., n-Dodecane) |
| Analyte | Long-Chain Fatty Alcohols | Volatile Organic Compounds |
| Technique | GC-MS | GC-MS |
| Linearity (R²) | > 0.995 | 0.9717 - 0.9999[1] |
| Accuracy (% Recovery) | Typically 95-105% | Not explicitly stated, but good linearity implies acceptable accuracy. |
| Precision (% RSD) | < 15% | Not explicitly stated, but good linearity implies acceptable precision. |
| Limit of Detection (LOD) | Analyte-dependent, typically in the ng/mL to µg/mL range | Not explicitly stated. |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the ng/mL to µg/mL range | Not explicitly stated. |
| Key Advantage | Co-elution with analyte, compensates for matrix effects and extraction losses effectively. | Commercially available and can be used for a broader range of analytes. |
| Potential Disadvantage | Potential for isotopic exchange or interference from naturally occurring isotopes. | Differences in chemical and physical properties compared to the analyte can lead to variations in extraction efficiency and chromatographic behavior. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and validating an analytical method. Below is a representative protocol for the quantification of a long-chain fatty alcohol using a deuterated internal standard, which can be adapted for 1-decanol and this compound.
Protocol: Quantification of Long-Chain Fatty Alcohols by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, cell culture supernatant), add 20 µL of the internal standard solution (this compound in a suitable solvent like methanol).
-
Add 2 mL of a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Interface Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Decanol: Monitor characteristic ions (e.g., m/z 55, 70, 83)
-
This compound: Monitor corresponding deuterated fragment ions.
-
Visualizing the Workflow
Diagrams are essential for clearly communicating experimental workflows and logical relationships.
Caption: Experimental workflow for the quantification of 1-decanol using this compound.
Caption: Logical relationship of using a deuterated internal standard.
References
A Researcher's Guide to Method Validation of Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the use of deuterated internal standards (D-IS) is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of stable isotope-labeled internal standards (SIL-IS), such as D-IS, to enhance assay accuracy and precision by compensating for matrix effects and other sources of variability.[1] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, adopted by both the FDA and EMA, provides a unified framework for these practices. This guide offers a comparative overview of key validation parameters, supported by experimental data, to assist in the effective implementation of D-IS in regulated bioanalytical workflows.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a D-IS over a structural analog internal standard (A-IS) lies in its ability to more closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing more effective normalization.[1] Experimental data consistently demonstrates the superior performance of D-IS in terms of precision and accuracy.
| Method Validation Parameter | Deuterated Internal Standard (D-IS) | Structural Analog Internal Standard (A-IS) | Acceptance Criteria (ICH M10) |
| Intra-Assay Precision (%CV) | 0.9 - 14.7%[2] | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 2.5 - 12.5%[2] | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 90 - 113%[2] | 96.8% (with higher standard deviation) | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV) | Well-compensated[2] | Can be significant and variable | IS-normalized matrix factor CV ≤ 15% |
Data synthesized from studies on immunosuppressants and other pharmaceuticals.[2][3]
Key Validation Experiments: Detailed Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a D-IS. The following are detailed protocols for critical validation experiments.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the D-IS.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and D-IS spiked into the mobile phase or an appropriate solvent.
-
Set B: Blank matrix extract spiked with the analyte and D-IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and D-IS, then subjected to the full extraction procedure.
-
-
Analyze all three sets by the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and D-IS:
-
MF = Peak Area in Set B / Peak Area in Set A
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of D-IS
-
-
Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix.
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Crosstalk and Isotopic Interference Evaluation
Objective: To ensure that the signal from the analyte does not interfere with the D-IS, and vice versa.
Protocol:
-
Prepare two sets of samples:
-
Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) and without the D-IS.
-
Set 2 (D-IS Crosstalk): Blank matrix spiked with the D-IS at its working concentration and without the analyte.
-
-
Analyze the samples and monitor the mass transition of the D-IS in Set 1 and the mass transition of the analyte in Set 2.
Acceptance Criteria:
-
In Set 1, the response at the retention time of the D-IS should be ≤ 5% of the D-IS response in a blank sample spiked with the D-IS.
-
In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
Stability Assessment
Objective: To evaluate the stability of the D-IS in stock solutions and in the biological matrix under various storage conditions.
Protocol:
-
Stock Solution Stability:
-
Prepare a stock solution of the D-IS.
-
Analyze the solution immediately and after storage at room temperature and refrigerated conditions for specified durations.
-
Compare the response to a freshly prepared solution.
-
-
Freeze-Thaw Stability:
-
Spike blank matrix with the D-IS.
-
Subject the samples to multiple freeze-thaw cycles.
-
Analyze the samples and compare the results to freshly prepared samples.
-
-
Bench-Top Stability:
-
Spike blank matrix with the D-IS.
-
Keep the samples at room temperature for a specified period.
-
Analyze and compare to freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Key Considerations
To further clarify the method validation process, the following diagrams illustrate the overall workflow and the decision-making process for troubleshooting potential issues.
Caption: High-level workflow for bioanalytical method development, validation, and sample analysis using a deuterated internal standard.
Caption: Logical workflow for troubleshooting common issues encountered during the validation of methods using deuterated internal standards.
Conclusion
The use of deuterated internal standards is a powerful strategy for improving the quality and reliability of bioanalytical data. Adherence to the principles outlined in the ICH M10 guideline and the implementation of rigorous validation experiments are critical for ensuring regulatory compliance and the success of drug development programs. This guide provides a foundational understanding of the key considerations and a practical framework for the validation of bioanalytical methods employing deuterated internal standards.
References
Safety Operating Guide
Proper Disposal of 1-Decanol-D2: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of 1-Decanol-D2
This document provides essential safety and logistical information for the proper disposal of this compound, a deuterated form of 1-decanol used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
I. Understanding the Hazards
While this compound is a stable isotope-labeled compound, its chemical properties are nearly identical to those of 1-decanol. Therefore, it must be handled with the same precautions. 1-Decanol is a combustible liquid that can cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[1][2]
Key Physical and Chemical Properties of 1-Decanol:
| Property | Value |
| Physical State | Liquid[2] |
| Appearance | Clear, colorless liquid[3] |
| Odor | Aromatic, sweet, fat-like[2][3] |
| Flash Point | 82 °C / 179.6 °F[2][4] |
| Boiling Point | 220 - 240 °C / 428 - 464 °F[2] |
| Solubility | Insoluble in water[3] |
II. Personal Protective Equipment (PPE) Before Handling
Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, use a respirator with an appropriate vapor cartridge.[1]
III. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a series of steps to ensure the waste is handled, stored, and disposed of in a safe and compliant manner.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other waste streams.[1] It should be collected in a dedicated, properly labeled waste container.
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., "Combustible," "Irritant").
Step 2: Waste Collection and Storage
-
Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste.[1][3]
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2]
-
Ensure the storage area is compliant with all institutional and local regulations for hazardous waste storage.
Step 3: Accidental Spill or Leak Cleanup
In the event of a spill or leak, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled liquid.[1] Do not use combustible materials like paper towels to clean up the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Avoid Environmental Release: Prevent the spilled material from entering drains, sewers, or waterways.[1]
Step 4: Final Disposal
-
Licensed Disposal Company: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal environmental regulations.[1]
-
Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself.[1] They should be disposed of as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Decanol-D2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Decanol-D2 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks. Since safety data for this compound is limited, this guidance is based on the well-documented properties of its non-deuterated analog, 1-Decanol, as the primary chemical hazards are expected to be similar.
Immediate Safety Precautions
1-Decanol is a combustible liquid that can cause serious eye irritation and may be toxic if inhaled.[1] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from ignition sources.[1][2]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. | [3][4] |
| Hand Protection | Nitrile gloves with a minimum thickness of 11-13 mil are recommended for normal use. Breakthrough time is approximately 1 hour. | [1] |
| Skin and Body Protection | Protective clothing should be worn. In case of a splash, remove contaminated clothing immediately and wash the affected skin area with soap and water. | [5][6] |
| Respiratory Protection | Under normal laboratory conditions with good ventilation, respiratory protection is not typically required. In case of inadequate ventilation, aerosol formation, or emergencies, use a NIOSH-approved respirator with an appropriate organic or acid gas cartridge. | [1][3] |
Operational Handling Plan
1. Preparation and Handling:
-
Ensure the work area is well-ventilated; use a fume hood if possible.[1][4]
-
Avoid contact with skin and eyes and prevent the formation of aerosols.[1][3]
-
Keep away from open flames, hot surfaces, and other sources of ignition as 1-Decanol is a combustible liquid.[1][5]
2. Storage:
-
Keep containers tightly closed and store separately from strong oxidants, acid anhydrides, and acid chlorides.[5]
3. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4][7]
-
If on skin: Remove contaminated clothing and wash the skin with plenty of water and soap.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
If ingested: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3][7]
Spill and Disposal Plan
1. Spill Containment and Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2][4]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection if necessary.[2][3]
-
Contain the spillage using an inert absorbent material such as sand, diatomite, or universal binders.[1][3]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][3]
-
Do not let the chemical enter drains or the environment.[2][3]
2. Waste Disposal:
-
Dispose of unused product and contaminated materials as hazardous waste.[3][7]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[3]
-
All disposal activities must be in accordance with local, state, and federal regulations.
Quantitative Data for 1-Decanol
| Property | Value | Source |
| CAS Number | 112-30-1 | [1] |
| Molecular Formula | C₁₀H₂₂O | [8] |
| Boiling Point | 220 - 240 °C (428 - 464 °F) | [7] |
| Flash Point | 82 °C (179.6 °F) | [1][7] |
| Autoignition Temperature | 255 - 285 °C (491 - 545 °F) | [1][6] |
| Vapor Pressure | < 0.1 mbar @ 20 °C | [7] |
| Vapor Density | 5.46 (Air = 1.0) | [3][7] |
| Specific Gravity | 0.829 g/cm³ @ 25 °C | [3][7] |
| Oral LD50 (rat) | 4,720 mg/kg | [1] |
| Dermal LD50 (rabbit) | 3,560 mg/kg | [1] |
| PAC-1 | 1.8 mg/m³ | [1] |
| PAC-2 | 19 mg/m³ | [1] |
| PAC-3 | 140 mg/m³ | [1] |
Experimental Workflow Diagram
References
- 1. agilent.com [agilent.com]
- 2. 1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. CDC - 1-DECANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. fishersci.com [fishersci.com]
- 8. 1-Decanol [wikipedia.nucleos.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
